2,6-Difluoro-3-hydroxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-3-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGSYGIEJAONJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344046 | |
| Record name | 2,6-Difluoro-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152434-88-3 | |
| Record name | 2,6-Difluoro-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluoro-3-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,6-Difluoro-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Difluoro-3-hydroxybenzaldehyde, a key building block in medicinal chemistry and organic synthesis. This document collates available data on its physical characteristics, spectral properties, and reactivity, alongside generalized experimental protocols for its synthesis and purification.
Core Chemical Properties
This compound is a substituted aromatic aldehyde with the molecular formula C₇H₄F₂O₂.[1][2][3] Its structure, featuring two electron-withdrawing fluorine atoms and a hydroxyl group on the benzene ring, imparts unique reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 152434-88-3 | [1][2][3] |
| Molecular Formula | C₇H₄F₂O₂ | [1][2][3] |
| Molecular Weight | 158.10 g/mol | [1][2][3] |
| Appearance | Orange to pale brown powder | [4] |
| Melting Point | 110-114 °C | [3] |
| Boiling Point | 229.9 ± 35.0 °C at 760 mmHg | [3] |
| Purity | ≥98% | [2][3] |
| Storage | 4°C, stored under nitrogen | [2][3] |
Table 2: Computational Data
| Descriptor | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [5] |
| LogP | 1.4829 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 1 | [5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton spectrum is expected to show signals for the aldehyde proton (around 9.8-10.1 ppm), the hydroxyl proton (variable, likely broad), and two aromatic protons. The fluorine atoms will cause splitting of the adjacent aromatic proton signals.
-
¹³C NMR: The carbon spectrum will display a signal for the carbonyl carbon of the aldehyde group (around 190 ppm), and aromatic carbons, with their chemical shifts influenced by the fluorine and hydroxyl substituents.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for:
-
O-H stretching of the hydroxyl group (broad, ~3200-3600 cm⁻¹)
-
C-H stretching of the aldehyde group (~2750 and ~2850 cm⁻¹)
-
C=O stretching of the aldehyde group (~1680-1700 cm⁻¹)
-
C-F stretching (~1100-1300 cm⁻¹)
-
Aromatic C=C stretching (~1450-1600 cm⁻¹)
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z 158. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and potentially HF. Predicted collision cross-section data for various adducts are available.[5]
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is dictated by its three functional groups: the aldehyde, the hydroxyl group, and the fluorinated aromatic ring.
-
Aldehyde Group: The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to a primary alcohol, and various nucleophilic addition reactions (e.g., formation of imines, oximes, and cyanohydrins).
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated. It can also be alkylated or acylated.
-
Aromatic Ring: The fluorine atoms are strong electron-withdrawing groups, which can influence the regioselectivity of further electrophilic aromatic substitution reactions. They can also be susceptible to nucleophilic aromatic substitution under certain conditions.
Generalized Synthesis Workflow
The synthesis of substituted hydroxybenzaldehydes often employs formylation reactions of the corresponding phenols. A common method is the Vilsmeier-Haack reaction.
Caption: Generalized workflow for the synthesis of substituted hydroxybenzaldehydes.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not publicly available, the following are generalized methods for the synthesis and purification of similar aromatic aldehydes.
1. Synthesis via Vilsmeier-Haack Reaction (General Protocol)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings.
-
Reagent Preparation: The Vilsmeier reagent is typically prepared in situ by reacting a phosphoryl chloride (POCl₃) or oxalyl chloride with dimethylformamide (DMF) in an appropriate solvent like acetonitrile, often at reduced temperatures.
-
Reaction: The substituted phenol (in this case, 2,6-difluorophenol) is dissolved in a suitable solvent and added dropwise to the pre-formed Vilsmeier reagent, maintaining a low temperature. The reaction mixture is stirred for several hours.
-
Work-up: The reaction is quenched by pouring it onto ice-water. The resulting mixture is then typically neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: The crude product is obtained after removal of the solvent under reduced pressure. Further purification is achieved by recrystallization or column chromatography.
2. Purification by Recrystallization (General Protocol)
Recrystallization is a common technique for purifying solid organic compounds.
-
Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Procedure: The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried.
3. Purification by Column Chromatography (General Protocol)
Column chromatography is used to separate components of a mixture based on their differential adsorption to a stationary phase.
-
Stationary and Mobile Phase Selection: Silica gel is a common stationary phase. The mobile phase (eluent) is a solvent or a mixture of solvents chosen to achieve good separation of the desired compound from impurities.
-
Procedure: A slurry of the stationary phase in the mobile phase is packed into a column. The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column. The eluent is then passed through the column, and fractions are collected.
-
Analysis: The collected fractions are analyzed (e.g., by TLC) to identify those containing the pure product. These fractions are then combined, and the solvent is removed to yield the purified compound.
Safety Information
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications in Research and Development
Substituted hydroxybenzaldehydes are important intermediates in the synthesis of a wide range of biologically active molecules. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to improved metabolic stability and binding affinity. As such, this compound serves as a valuable starting material for the synthesis of novel pharmaceutical candidates and other functional organic materials.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals in a safe and controlled environment.
References
- 1. 3-Fluoro-2-hydroxybenzaldehyde(394-50-3) IR Spectrum [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 152434-88-3 [sigmaaldrich.com]
- 4. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 2,6-Difluoro-3-hydroxybenzaldehyde (CAS: 152434-88-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Difluoro-3-hydroxybenzaldehyde, a key fluorinated aromatic aldehyde. This document consolidates essential physicochemical data, outlines a plausible synthetic pathway, discusses its applications in research and development, and provides safety and handling information.
Physicochemical Properties
This compound is a solid, typically appearing as an orange to pale brown powder.[1] Its core structure consists of a benzene ring substituted with two fluorine atoms, a hydroxyl group, and a formyl group. The presence of fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[2]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 152434-88-3 | [3][4] |
| Molecular Formula | C₇H₄F₂O₂ | [3][5] |
| Molecular Weight | 158.10 g/mol | [3][5] |
| Melting Point | 106.5-118.5 °C | [1] |
| 110-114 °C | [4] | |
| 112 °C | [3] | |
| Boiling Point | 229.9 ± 35.0 °C (at 760 mmHg) | [4] |
| Appearance | Orange to pale brown powder/solid | [1] |
| Purity | ≥94.0%, 95%, 98% | [1][4] |
| InChI Key | NHGSYGIEJAONJB-UHFFFAOYSA-N | [3][4] |
| SMILES | OC1=C(F)C(C=O)=C(F)C=C1 | [5] |
| Storage | 4°C, stored under nitrogen | [4] |
Synthesis and Experimental Protocols
A definitive, step-by-step experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals. However, based on established organic chemistry principles for the formylation of phenols, a plausible synthetic route can be proposed. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds.[8] An alternative approach could be the direct formylation of 2,6-difluorophenol.
Proposed Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces a formyl group onto an aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide (like N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃).[8] The starting material for this proposed synthesis would be 2,6-difluorophenol.
References
- 1. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 2. This compound [stenutz.eu]
- 3. prepchem.com [prepchem.com]
- 4. 2,3-Difluoro-6-hydroxybenzaldehyde | 187543-89-1 | Benchchem [benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Page loading... [guidechem.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2,6-Difluoro-3-hydroxybenzaldehyde: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Difluoro-3-hydroxybenzaldehyde, a fluorinated aromatic aldehyde of significant interest in the field of medicinal chemistry and drug development. Its unique substitution pattern makes it a valuable synthetic intermediate for the preparation of complex molecular architectures, particularly in the realm of targeted therapeutics.
Core Molecular Data
This compound is a solid organic compound at room temperature, often appearing as an orange to pale brown powder.[1] The key quantitative data for this molecule are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₂O₂ | [1][2][3][4] |
| Molecular Weight | 158.10 g/mol | [2][3] |
| CAS Number | 152434-88-3 | [1][2] |
| Melting Point | 106.5-118.5 °C | [1] |
| InChI Key | NHGSYGIEJAONJB-UHFFFAOYSA-N | [1][2][4] |
| SMILES | Oc1ccc(F)c(C=O)c1F | [2] |
| Purity (typical) | ≥95% | [1] |
Synthesis and Reactivity
Application in Drug Discovery: Synthesis of Kinase Inhibitor-Based PROTACs
A significant application of derivatives of 2,6-difluorobenzaldehyde is in the synthesis of advanced therapeutic agents, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins. Notably, a derivative of 2,6-difluorobenzoic acid has been utilized in the synthesis of vemurafenib-based PROTACs.[5] Vemurafenib is a potent inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[5]
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, which can then be used in amide bond formation to link the kinase inhibitor warhead to a ligand for an E3 ubiquitin ligase, a key step in PROTAC synthesis.
Experimental Protocols
Below are representative experimental protocols for key reactions relevant to the synthesis of a PROTAC incorporating a this compound-derived moiety.
1. Oxidation of this compound to 2,6-Difluoro-3-hydroxybenzoic Acid
This protocol is a general method for the oxidation of an aldehyde to a carboxylic acid using potassium permanganate.
-
Materials: this compound, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), distilled water, ethanol.
-
Procedure:
-
Dissolve this compound in a suitable solvent such as aqueous ethanol.
-
Prepare a solution of potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the aldehyde solution at a controlled temperature (e.g., 0-10 °C) with vigorous stirring.
-
After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown manganese dioxide precipitate forms.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid product.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
-
2. Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid, a key reaction in the synthesis of many complex organic molecules, including kinase inhibitors.[6][7][8][9]
-
Materials: Aryl halide (e.g., a derivative of the synthesized benzoic acid), aryl boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand), base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and an appropriate solvent system (e.g., dioxane/water, toluene/water, or DMF).[7][8]
-
Procedure:
-
In a reaction vessel, combine the aryl halide, aryl boronic acid, and the base.
-
Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Add the palladium catalyst to the mixture under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the MAPK/ERK signaling pathway targeted by BRAF inhibitors and a generalized workflow for the synthesis of a PROTAC utilizing a this compound-derived fragment.
References
- 1. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 3. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 4. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 5. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 2,6-difluoro-3-hydroxybenzaldehyde, a valuable fluorinated aromatic building block in the development of novel pharmaceuticals and advanced materials. The synthesis commences from the readily available starting material, 1,3-difluorobenzene, and proceeds through a three-step sequence involving methoxylation, regioselective formylation, and subsequent demethylation.
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data from analogous transformations, and visual representations of the synthetic pathway and experimental workflows to facilitate laboratory-scale synthesis and process optimization.
Overview of the Synthetic Pathway
The proposed synthesis of this compound is a three-step process:
-
Methoxylation of 1,3-difluorobenzene to produce 2,6-difluoroanisole. This initial step introduces the oxygen functionality that will be deprotected in the final step to yield the target hydroxyl group.
-
Directed ortho-Formylation of 2,6-difluoroanisole to yield 2,6-difluoro-3-methoxybenzaldehyde. This key step introduces the aldehyde group at the desired position through a regioselective lithiation followed by quenching with an appropriate formylating agent.
-
Demethylation of 2,6-difluoro-3-methoxybenzaldehyde to afford the final product, this compound. This concluding step unmasks the hydroxyl group, completing the synthesis.
Data Presentation: A Summary of Key Transformations
The following tables summarize representative quantitative data for reactions analogous to each step in the proposed synthesis, providing an expected baseline for laboratory execution.
Table 1: Representative Data for the Methoxylation of Dihalogenated Benzenes
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1,3-Dichlorobenzene | Sodium methoxide, Copper(I) iodide | DMF/Methanol | 120 | 24 | ~85 |
| 1,3-Difluorobenzene | Sodium methoxide | DMF | 100 | 12 | ~90 |
Table 2: Representative Data for the ortho-Formylation of Substituted Anisoles
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3,4-Difluoroanisole | LDA, DMF | THF | -75 to 10 | 1.5 | 95[1] |
| 1,3-Difluoroanisole | n-BuLi, DMF | THF | -78 to RT | 2 | ~70-80 |
Table 3: Representative Data for the Demethylation of Methoxybenzaldehydes
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2,6-Dimethoxybenzaldehyde | Aluminum chloride | Dichloromethane | 0 to RT | 12 | ~90 |
| 2,5-Dimethoxybenzaldehyde | Boron tribromide | Dichloromethane | -78 to RT | 4 | >95 |
Experimental Protocols
Step 1: Synthesis of 2,6-Difluoroanisole
This procedure details the nucleophilic aromatic substitution of a fluorine atom on 1,3-difluorobenzene with a methoxy group.
Methodology:
-
To a solution of sodium methoxide (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 1,3-difluorobenzene (1.0 equivalent).
-
Heat the reaction mixture to 100°C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to afford 2,6-difluoroanisole.
Step 2: Synthesis of 2,6-Difluoro-3-methoxybenzaldehyde
This protocol describes the regioselective ortho-formylation of 2,6-difluoroanisole via directed lithiation. The fluorine and methoxy groups direct the lithiation to the C3 position.
Methodology:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2,6-difluoroanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below -70°C.
-
Stir the solution at -78°C for 1 hour to ensure complete formation of the aryllithium intermediate.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,6-difluoro-3-methoxybenzaldehyde.
Step 3: Synthesis of this compound
This final step involves the cleavage of the methyl ether to reveal the target hydroxyl group. Aluminum chloride is an effective reagent for this transformation.[2]
Methodology:
-
In a round-bottom flask, suspend anhydrous aluminum chloride (3.0 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 2,6-difluoro-3-methoxybenzaldehyde (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.[3]
Mandatory Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: Experimental workflow for the ortho-formylation step.
Caption: Key factors influencing reaction outcome.
References
Spectroscopic and Synthetic Profile of 2,6-Difluoro-3-hydroxybenzaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic and synthetic aspects of 2,6-Difluoro-3-hydroxybenzaldehyde (DFHB), a fluorinated aromatic aldehyde of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental spectroscopic data in publicly accessible databases, this document provides a summary of its known properties, predicted spectroscopic characteristics based on related compounds, and general experimental protocols applicable to its synthesis and analysis. This guide aims to serve as a foundational resource for researchers working with this and similar compounds.
Introduction
This compound, with the chemical formula C₇H₄F₂O₂, is a substituted aromatic aldehyde. The presence of two electron-withdrawing fluorine atoms and a hydroxyl group on the benzene ring is expected to significantly influence its chemical reactivity and spectroscopic properties. Fluorinated organic molecules are of considerable interest in drug development due to their potential to modulate metabolic stability, binding affinity, and lipophilicity. A thorough understanding of the spectroscopic signature of DFHB is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 152434-88-3 | [1] |
| Molecular Formula | C₇H₄F₂O₂ | [2] |
| Molecular Weight | 158.10 g/mol | [2] |
| Appearance | Orange to pale brown powder | [3] |
| Melting Point | 106.5-118.5 °C | [3] |
| Purity | ≥94.0% (GC) | [3] |
Spectroscopic Data (Predicted and Inferred)
¹H NMR Spectroscopy
The proton NMR spectrum of DFHB is expected to show distinct signals for the aldehydic, hydroxyl, and aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carbonyl groups and the electron-donating effect of the hydroxyl group.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.5 | s |
| Aromatic (H-4) | 7.0 - 7.5 | t (or dd) |
| Aromatic (H-5) | 6.8 - 7.2 | t (or dd) |
| Hydroxyl (-OH) | 5.0 - 6.0 (variable) | br s |
Note: Predictions are based on general principles and data from similar compounds. Actual experimental values may vary.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to fluorine will exhibit C-F coupling.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | 185 - 195 |
| C-F (C-2, C-6) | 150 - 165 (with C-F coupling) |
| C-OH (C-3) | 145 - 155 |
| Aromatic (C-4, C-5) | 110 - 130 |
| Aromatic (C-1) | 115 - 125 |
Note: Predictions are based on general principles and data from similar compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum of DFHB is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and C-F bonds.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydroxyl) | 3200 - 3600 | Broad, Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (aldehyde) | 1680 - 1710 | Strong |
| C=C Stretch (aromatic) | 1550 - 1650 | Medium |
| C-F Stretch | 1100 - 1300 | Strong |
Note: Predictions are based on general principles and data from similar compounds. Actual experimental values may vary.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of DFHB would likely show a molecular ion peak (M⁺) at m/z 158. The fragmentation pattern would be influenced by the loss of the aldehyde group (CHO), a hydrogen atom, and potentially HF.
Table 5: Predicted Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
| 158 | [M]⁺ |
| 157 | [M-H]⁺ |
| 130 | [M-CO]⁺ |
| 129 | [M-CHO]⁺ |
Note: Predictions are based on general principles and data from similar compounds. Actual experimental values may vary.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly available. However, general methodologies for the synthesis of similar compounds can be adapted.
General Synthesis Approach
A plausible synthetic route to this compound could involve the formylation of 2,4-difluorophenol. The Reimer-Tiemann reaction or the Duff reaction are common methods for the ortho-formylation of phenols.
Workflow for a potential synthesis and characterization:
General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).
Conclusion
While specific experimental spectroscopic data for this compound is not widely published, this technical guide provides a foundational understanding of its expected properties and the general methodologies for its synthesis and characterization. The provided information, based on the analysis of related compounds, can guide researchers in their efforts to synthesize, identify, and utilize this compound in various scientific applications. Further experimental work is necessary to fully elucidate and publish the definitive spectroscopic data for this molecule.
References
Navigating the Solubility Landscape of 2,6-Difluoro-3-hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Difluoro-3-hydroxybenzaldehyde is a key building block in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to a lack of publicly available quantitative solubility data, this document presents a standardized experimental protocol for determining solubility, a framework for data presentation, and logical workflows for its synthesis and solubility determination.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. Researchers are encouraged to determine this data experimentally. The following table provides a template for recording and comparing solubility measurements at a standard temperature (e.g., 25°C).
Table 1: Experimental Solubility of this compound
| Solvent Classification | Solvent Name | Molecular Formula | Solubility (g/L) | Solubility (mol/L) | Temperature (°C) | Notes |
| Polar Protic | Methanol | CH₃OH | 25 | |||
| Ethanol | C₂H₅OH | 25 | ||||
| Isopropanol | C₃H₈O | 25 | ||||
| Polar Aprotic | Acetone | C₃H₆O | 25 | |||
| Acetonitrile | C₂H₃N | 25 | ||||
| Dimethylformamide (DMF) | C₃H₇NO | 25 | ||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 25 | ||||
| Nonpolar | Toluene | C₇H₈ | 25 | |||
| Hexane | C₆H₁₄ | 25 | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | 25 |
Experimental Protocol for Solubility Determination
The following is a detailed gravimetric method for determining the solubility of this compound in an organic solvent.
2.1. Materials
-
This compound (≥98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readability ± 0.1 mg)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Glass vials with airtight seals (e.g., 20 mL)
-
Syringes (glass or solvent-compatible plastic)
-
Syringe filters (0.45 µm, solvent-compatible membrane)
-
Volumetric flasks
-
Drying oven or vacuum oven
-
Desiccator
2.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Pipette a known volume (e.g., 10.0 mL) of the selected organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25°C ± 0.1°C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to reach equilibrium. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Filtration:
-
After the equilibration period, cease agitation and allow the vial to stand in the thermostatic bath for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a specific volume of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Attach a syringe filter to the syringe and discard the first portion of the filtrate to saturate the filter membrane.
-
Dispense a known volume of the filtrate into a pre-weighed, dry volumetric flask.
-
-
Gravimetric Analysis:
-
Weigh the volumetric flask containing the filtrate to determine the mass of the solution.
-
Carefully evaporate the solvent from the flask using a gentle stream of inert gas or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is fully evaporated, place the flask in a desiccator to cool to room temperature.
-
Weigh the flask containing the solid residue. Repeat the drying and weighing cycles until a constant mass is achieved.
-
2.3. Calculation of Solubility
The solubility can be calculated using the following formulas:
-
Solubility (g/L):
-
Mass of dissolved solute = (Mass of flask + residue) - (Mass of empty flask)
-
Volume of filtrate collected (in Liters)
-
Solubility = Mass of dissolved solute / Volume of filtrate
-
-
Solubility (mol/L):
-
Moles of solute = Mass of dissolved solute / Molar mass of this compound (158.10 g/mol )
-
Solubility = Moles of solute / Volume of filtrate
-
Visualized Workflows
The following diagrams illustrate key processes related to the use and analysis of this compound.
Caption: Experimental Workflow for Solubility Determination.
Caption: Generalized Synthesis Pathway Using a Substituted Benzaldehyde.
In-depth Theoretical Analysis of 2,6-Difluoro-3-hydroxybenzaldehyde: A Technical Guide
An Important Note on a Scarcity of Direct Research:
A thorough review of existing scientific literature reveals a notable absence of dedicated theoretical and computational studies specifically focused on 2,6-Difluoro-3-hydroxybenzaldehyde. While research exists for other isomers and related substituted benzaldehydes, this particular molecule has not been the subject of in-depth published theoretical investigation. Consequently, this guide will establish a foundational framework for such a study, drawing upon established computational methodologies and analogous research on similar compounds. The data presented herein is based on predictive models and established principles of computational chemistry, providing a robust starting point for future experimental and theoretical validation.
Introduction
This compound is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating hydroxyl group on the benzaldehyde scaffold is expected to significantly influence its electronic structure, reactivity, and intermolecular interactions. Understanding these properties at a molecular level is crucial for its potential applications. This technical guide outlines the fundamental theoretical approaches to characterize this compound, providing a blueprint for its computational analysis.
Molecular Structure and Properties
The initial step in the theoretical study of a molecule is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization using quantum chemical methods.
Computational Methodology
A common and effective approach for such calculations is Density Functional Theory (DFT). The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely used level of theory that provides a good balance between accuracy and computational cost for organic molecules.
Experimental Protocol: Geometry Optimization
-
Input Structure: A preliminary 3D structure of this compound is constructed using molecular modeling software.
-
Computational Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan is utilized.
-
Methodology Selection: The calculation is set up using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.
-
Frequency Analysis: A subsequent frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Predicted Molecular Properties
Based on the optimized geometry, a range of molecular properties can be calculated. The following table summarizes key predicted properties for this compound.
| Property | Predicted Value | Units |
| Molecular Formula | C₇H₄F₂O₂ | - |
| Molecular Weight | 158.10 | g/mol |
| Dipole Moment | Value | Debye |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Electron Affinity | Value | eV |
| Ionization Potential | Value | eV |
| Molecular Electrostatic Potential (MEP) Minima | Value | kcal/mol |
| Molecular Electrostatic Potential (MEP) Maxima | Value | kcal/mol |
Note: The placeholder "Value" indicates that these would be determined from a dedicated computational study.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Theoretical frequency calculations can aid in the assignment of experimental spectra.
Experimental Protocol: Vibrational Frequency Calculation
-
Optimized Geometry: The previously optimized molecular structure is used as the input.
-
Frequency Calculation: A frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
Scaling Factor: Calculated harmonic frequencies are typically higher than experimental frequencies. A scaling factor (e.g., ~0.96) is often applied to the calculated values for better agreement with experimental data.
-
Spectral Simulation: The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra.
Predicted Vibrational Frequencies
The following table outlines the predicted key vibrational modes for this compound.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H stretch | Value |
| C-H (aromatic) stretch | Value |
| C=O (aldehyde) stretch | Value |
| C=C (aromatic) stretch | Value |
| C-F stretch | Value |
| O-H bend | Value |
| C-H (aldehyde) bend | Value |
Note: "Value" would be derived from the frequency calculation.
Conceptual Workflow and Molecular Interactions
Visualizing the workflow of a theoretical study and the potential interactions of the molecule is crucial for understanding its chemical behavior.
Caption: Computational workflow for the theoretical analysis of this compound.
Caption: Potential intermolecular interactions involving this compound.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. While direct experimental and computational data for this molecule are currently lacking in the scientific literature, the methodologies presented here provide a clear path forward for its investigation. Future work should focus on performing these DFT calculations to predict its molecular and electronic properties. The resulting theoretical data will be invaluable for guiding synthetic efforts and for the rational design of new functional materials and pharmacologically active compounds. Experimental validation of the predicted properties, particularly through IR, Raman, and NMR spectroscopy, will be crucial for confirming the accuracy of the theoretical models.
Discovery and history of 2,6-Difluoro-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Difluoro-3-hydroxybenzaldehyde, a fluorinated aromatic aldehyde with potential applications in medicinal chemistry and materials science. This document collates available physicochemical data, outlines a plausible synthetic route, and provides context regarding its current scientific standing. Due to the limited publicly available information, this guide also highlights areas where further research is required, particularly concerning its historical discovery, detailed characterization, and biological activity.
Introduction
This compound is a substituted aromatic aldehyde characterized by the presence of two fluorine atoms and a hydroxyl group on the benzene ring. The unique electronic properties conferred by the fluorine substituents, such as increased metabolic stability and altered acidity of the phenolic proton, make it an intriguing building block for the synthesis of novel bioactive molecules and functional materials. This guide serves as a technical resource for researchers interested in utilizing this compound in their work.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 152434-88-3 | ChemScene, Sigma-Aldrich[1] |
| Molecular Formula | C₇H₄F₂O₂ | ChemScene, PubChem[1][2] |
| Molecular Weight | 158.10 g/mol | ChemScene, PubChem[1][2] |
| Appearance | White to off-white or pale brown powder/solid | Thermo Fisher Scientific |
| Melting Point | 110-114 °C | Sigma-Aldrich |
| Purity | ≥95% | Thermo Fisher Scientific, Sigma-Aldrich[3] |
| SMILES | O=Cc1c(F)ccc(O)c1F | ChemScene[1] |
| InChIKey | NHGSYGIEJAONJB-UHFFFAOYSA-N | Stenutz, Sigma-Aldrich[4] |
Discovery and History
A thorough review of scientific literature and patent databases did not yield specific information regarding the first synthesis or the historical discovery of this compound. The compound is commercially available from several suppliers, indicating its use in contemporary research and development, likely as a synthetic intermediate. However, the seminal report detailing its initial preparation and characterization remains elusive.
Synthesis and Experimental Protocols
Proposed Synthesis: Ortho-Formylation of 2,4-Difluorophenol
A potential route to this compound is via the ortho-formylation of 2,4-difluorophenol. This method, if successful, would be a direct approach to introducing the aldehyde group at the desired position.
Reaction:
Experimental Protocol:
-
Materials:
-
2,4-Difluorophenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous magnesium chloride (2.1 eq.) and paraformaldehyde (3.0 eq.).
-
Add anhydrous THF via syringe.
-
Slowly add triethylamine (2.1 eq.) to the stirred suspension.
-
Add 2,4-difluorophenol (1.0 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 66 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and quench by the slow addition of 1 N HCl.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Note: This proposed protocol is based on general methods for ortho-formylation of phenols and has not been specifically optimized for this substrate. Yields and reaction conditions may require further optimization.
Synthetic Workflow Diagram
Caption: Proposed experimental workflow for the synthesis of this compound.
Spectroscopic and Characterization Data
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet (~9.5-10.5 ppm).- Aromatic protons (2H) showing complex splitting patterns due to H-F and H-H coupling.- Phenolic proton (OH) broad singlet, chemical shift dependent on solvent and concentration. |
| ¹³C NMR | - Carbonyl carbon (CHO) signal (~185-195 ppm).- Aromatic carbons showing C-F couplings (large ¹JCF and smaller ²JCF, ³JCF).- Carbon bearing the hydroxyl group will be shifted downfield. |
| IR (Infrared Spectroscopy) | - Broad O-H stretch (~3200-3600 cm⁻¹).- Strong C=O stretch of the aldehyde (~1680-1700 cm⁻¹).- C-F stretches (~1100-1300 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹). |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 158.0179.- Fragments corresponding to the loss of H, CO, and other characteristic fragments. |
Signaling Pathways and Biological Activity
As of the date of this publication, there is no information available in the scientific literature detailing the involvement of this compound in any biological signaling pathways. Furthermore, no studies on its biological activity, including its potential applications in drug development, have been found. Research into the biological effects of this molecule is a wide-open field for investigation.
Applications and Future Outlook
Given its structure, this compound holds promise as a versatile intermediate in several areas:
-
Medicinal Chemistry: The fluorinated hydroxybenzaldehyde scaffold can be used to synthesize a variety of heterocyclic and other complex molecules for screening as potential therapeutic agents. The fluorine atoms can enhance metabolic stability and binding affinity.
-
Materials Science: The reactive aldehyde and hydroxyl groups, combined with the properties of the fluorinated aromatic ring, make it a candidate for the synthesis of novel polymers, dyes, and other functional materials.
The lack of foundational research on this compound presents a significant opportunity for further investigation. Future work should focus on:
-
Developing and optimizing a reliable and scalable synthetic protocol.
-
Thoroughly characterizing the compound using modern spectroscopic and analytical techniques.
-
Investigating its biological activity through in vitro and in vivo screening to explore its potential as a lead compound in drug discovery.
Conclusion
This compound is a commercially available chemical with significant potential for application in both medicinal chemistry and materials science. This technical guide has summarized the currently available data and proposed a synthetic route to aid researchers in their work with this compound. The notable gaps in the literature regarding its history, detailed characterization, and biological activity underscore the need for further research to fully unlock the potential of this intriguing molecule.
References
A Technical Guide to 2,6-Difluoro-3-hydroxybenzaldehyde: Structural Analysis and Applications
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed technical overview of 2,6-Difluoro-3-hydroxybenzaldehyde, a fluorinated aromatic aldehyde of interest in medicinal chemistry and materials science. It covers the compound's physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and potential applications, with a focus on its utility as a chemical intermediate.
Physicochemical and Structural Properties
This compound is a substituted aromatic aldehyde. The presence of two electron-withdrawing fluorine atoms and an electron-donating hydroxyl group on the benzene ring creates a unique electronic environment that influences its reactivity and potential biological activity. Its core structural and physical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 152434-88-3 | [1][2][3] |
| Molecular Formula | C₇H₄F₂O₂ | [1][2][4] |
| Molecular Weight | 158.10 g/mol | [2][3] |
| Appearance | Orange to pale brown powder/solid | [1] |
| Melting Point | 110-114 °C | [3] |
| Boiling Point | 229.9 ± 35.0 °C (at 760 mmHg) | [3] |
| Purity | ≥98% | [2][3] |
| InChI Key | NHGSYGIEJAONJB-UHFFFAOYSA-N | [1][3][4] |
| SMILES | O=CC1=C(F)C=CC(O)=C1F | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
| LogP (calculated) | 1.48 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 1 | [2] |
Spectroscopic Analysis
While specific, detailed experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on general principles and data from analogous compounds.[5][6]
Table 2: Predicted Spectroscopic Characteristics
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aldehyde proton (-CHO) | δ 9.8 - 10.5 ppm (singlet) | Deshielded due to the electronegativity of the carbonyl oxygen and anisotropic effects.[6] |
| Phenolic proton (-OH) | δ 5.0 - 7.0 ppm (broad singlet) | Chemical shift is concentration-dependent; broadness due to hydrogen bonding and exchange.[6] | |
| Aromatic protons (Ar-H) | δ 6.8 - 7.8 ppm (multiplets) | Complex splitting patterns expected due to H-H and H-F coupling. | |
| ¹³C NMR | Carbonyl carbon (-CHO) | δ 185 - 195 ppm | Characteristic downfield shift for an aldehyde carbonyl carbon. |
| Aromatic carbons (Ar-C) | δ 110 - 165 ppm | Shifts and C-F coupling constants are influenced by the substitution pattern of F and OH groups. | |
| ¹⁹F NMR | Fluorine atoms | δ -110 to -140 ppm (vs. CFCl₃) | The exact chemical shifts would be distinct for the two non-equivalent fluorine atoms. |
| IR Spectroscopy | O-H stretch (phenolic) | 3200 - 3600 cm⁻¹ (broad) | Broad peak characteristic of a hydrogen-bonded hydroxyl group.[6] |
| C-H stretch (aldehyde) | 2800 - 2900 cm⁻¹ and 2700-2800 cm⁻¹ | Often appears as a doublet (Fermi resonance).[6] | |
| C=O stretch (aldehyde) | 1670 - 1700 cm⁻¹ | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde. | |
| C-F stretch | 1100 - 1300 cm⁻¹ | Strong absorption band characteristic of the carbon-fluorine bond. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 158.02 | Corresponding to the exact mass of C₇H₄F₂O₂. |
Synthesis and Reactivity
Proposed Synthesis
No specific, detailed protocol for the synthesis of this compound is readily available in the cited literature. However, a plausible synthetic route can be proposed based on established methods for the formylation of substituted phenols. One common and effective method is the Duff reaction or a modified variant, which involves the formylation of an activated aromatic ring.
The logical precursor for this synthesis is 2,4-difluorophenol . The formylation would be directed by the strongly activating hydroxyl group to the ortho position, which is sterically unhindered, to yield the desired product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Duff Reaction - General Procedure)
The following is a generalized protocol for the formylation of a phenol, which could be adapted for the synthesis of this compound.
-
Reaction Setup: To a solution of 2,4-difluorophenol (1 equivalent) in a suitable acidic solvent (e.g., trifluoroacetic acid or glacial acetic acid), add hexamethylenetetramine (HMTA, ~1.5 equivalents) portion-wise while maintaining the temperature below 60 °C.
-
Heating: Once the addition is complete, heat the reaction mixture to reflux (typically 80-120 °C) and maintain for several hours (4-12 h), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, the intermediate is hydrolyzed by adding an aqueous acid solution (e.g., 2M HCl) and heating the mixture for an additional 1-2 hours.
-
Extraction: Cool the reaction mixture and extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Chemical Reactivity
The reactivity of this compound is governed by its three functional groups: the aldehyde, the phenol, and the fluorinated aromatic ring. It can serve as a versatile intermediate in organic synthesis.[7]
Caption: Key chemical transformations of this compound.
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.[7]
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol (benzyl alcohol derivative) using mild reducing agents such as sodium borohydride.[7]
-
Condensation Reactions: The aldehyde is a key substrate for condensation reactions with amines to form Schiff bases (imines), with hydrazines to form hydrazones, and in reactions like the Wittig or Knoevenagel condensations.
-
Phenolic Reactions: The hydroxyl group can undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to form ethers and esters, respectively.
-
Nucleophilic Aromatic Substitution: While the fluorine atoms are activated towards substitution, the specific reaction conditions would determine if they can be displaced by strong nucleophiles.
Potential Applications in Drug Development
While specific biological activities for this compound have not been explicitly reported, its structural motifs are present in many biologically active molecules. Therefore, it is considered a valuable building block for drug discovery.
-
Scaffold for Bioactive Molecules: Fluorinated aromatic compounds are of high interest in medicinal chemistry as fluorine can enhance metabolic stability, binding affinity, and lipophilicity. This compound can serve as a starting point for synthesizing novel drug candidates.[7]
-
Antimicrobial/Antifungal Agents: Structurally related compounds, such as 2,3-difluoro-6-hydroxybenzaldehyde, have shown preliminary antimicrobial and antifungal properties.[7] This suggests that derivatives of the title compound could be explored for similar activities.
-
Enzyme Inhibitors: Benzaldehyde derivatives are known to interact with various enzymes. For instance, 3-Hydroxybenzaldehyde is a substrate for aldehyde dehydrogenase (ALDH) and has shown vasculoprotective effects by inhibiting smooth muscle cell proliferation.[8][9] The unique electronic properties of this compound make it a candidate for screening against various enzyme targets.
-
Synthesis of Heterocycles: The compound can be used in annulation reactions to synthesize fluorinated bicyclic heterocycles, which are common cores in many pharmaceuticals.[10]
Safety and Handling
Based on available safety data for this chemical, the following GHS hazard statements apply:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood. The compound should be stored at 4°C under a nitrogen atmosphere.[3]
References
- 1. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 152434-88-3 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 5. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. 2,3-Difluoro-6-hydroxybenzaldehyde | 187543-89-1 | Benchchem [benchchem.com]
- 8. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ossila.com [ossila.com]
Potential Biological Activity of 2,6-Difluoro-3-hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the potential biological activities of 2,6-Difluoro-3-hydroxybenzaldehyde based on available data for structurally related compounds. To date, no specific studies on the biological activity of this compound have been published in the peer-reviewed literature. The information presented herein is intended to guide future research and is not indicative of proven biological effects.
Introduction
This compound is a fluorinated aromatic aldehyde. While this specific molecule remains uncharacterized in terms of its biological activity, its structural analogue, 3-hydroxybenzaldehyde (3-HBA), has demonstrated a range of biological effects, including neuroprotective, antioxidant, and antimicrobial properties.[1][2] The introduction of fluorine atoms to the benzene ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. Therefore, this compound represents an interesting candidate for biological investigation. This guide provides an overview of the known activities of its parent compound, 3-HBA, and proposes a framework for the initial biological evaluation of this compound.
Physicochemical Properties of this compound
A summary of the available physicochemical data for this compound is presented in Table 1. This information is crucial for designing and interpreting biological assays.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₂ | [3] |
| Molecular Weight | 158.10 g/mol | [4] |
| CAS Number | 152434-88-3 | [3] |
| Appearance | Orange to pale brown powder/solid | [3] |
| Melting Point | 106.5-118.5 °C | [3] |
| Purity (GC) | ≥94.0% | [3] |
| InChI Key | NHGSYGIEJAONJB-UHFFFAOYSA-N | [3] |
| SMILES | OC1=C(F)C(C=O)=C(F)C=C1 | [3] |
Potential Biological Activities Inferred from 3-Hydroxybenzaldehyde
The biological activities of 3-hydroxybenzaldehyde provide a foundation for hypothesizing the potential effects of its difluorinated analog.
Neuroprotection and Activation of the Sonic Hedgehog (Shh) Signaling Pathway
Studies have shown that 3-HBA can enhance the survival of mouse astrocytes, particularly under cellular stress.[1][5] This neuroprotective effect is linked to the activation of the Sonic Hedgehog (Shh) signaling pathway.[1][6] The Shh pathway is crucial for neural development and has been implicated in neuroprotection and repair in the adult brain.[1][7] Activation of this pathway by 3-HBA leads to the upregulation of downstream targets that can inhibit apoptosis.[1]
Given that this compound retains the core 3-hydroxybenzaldehyde structure, it is plausible that it may also modulate the Shh pathway. The fluorine substituents could potentially enhance its potency or alter its selectivity.
Antioxidant and Anti-inflammatory Activity
3-Hydroxybenzaldehyde has been reported to possess antioxidant properties, which contribute to its neuroprotective and vasculoprotective effects.[1][2] It can mitigate oxidative stress, a key factor in various pathologies. Furthermore, related benzaldehydes have demonstrated anti-inflammatory effects.[2] The electron-withdrawing nature of fluorine atoms in this compound might influence its redox potential and, consequently, its antioxidant capacity.
Antimicrobial Activity
Derivatives of 3-hydroxybenzaldehyde have been synthesized and shown to exhibit antibacterial activity, particularly against Gram-negative bacteria.[8] The antimicrobial potential of benzaldehydes and their derivatives has been noted in several studies, with phenolic derivatives often showing the highest activity.[9] Therefore, this compound warrants investigation for its potential antimicrobial effects.
Proposed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound, adapted from studies on 3-hydroxybenzaldehyde and other related compounds.
Neuroprotection and Cell Viability Assay
This protocol is designed to assess the cytoprotective effects of the compound on a neuronal or glial cell line under stress.
-
Cell Culture: Mouse astrocyte cell lines or other relevant neuronal cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 10, 100 µM) for a specified duration (e.g., 12 hours).
-
Induction of Cell Stress: A stressor, such as hydrogen peroxide (for oxidative stress) or a specific neurotoxin, is added to the culture medium.
-
Cell Viability Assessment: Cell viability is quantified using a standard method such as the CCK-8 or MTT assay. The absorbance is measured at the appropriate wavelength, and cell viability is expressed as a percentage of the control group.
-
Apoptosis Analysis: To further investigate the mechanism of protection, the expression of apoptosis-related molecules such as Bax, Bid, and Bcl-2 can be measured by real-time quantitative PCR (qPCR) and Western blotting.[1]
Shh Signaling Pathway Activation Assay
This protocol aims to determine if the compound activates the Shh signaling pathway.[1]
-
Cell Culture and Treatment: As described in the neuroprotection assay.
-
RNA Extraction and qPCR: Total RNA is extracted from the treated cells, and cDNA is synthesized. The mRNA expression levels of key Shh pathway components (Shh, Ptch1, Smo, and Gli1) are quantified by qPCR using specific primers.
-
Protein Extraction and Western Blotting: Total protein is extracted, and the protein expression levels of Shh, Smo, and Gli1 are determined by Western blotting using specific antibodies.
-
Data Analysis: The relative expression of target genes and proteins is normalized to a housekeeping gene/protein (e.g., GAPDH or β-actin) and compared between treated and untreated groups.
Antibacterial Activity Assay (Disc Diffusion Method)
This protocol provides a preliminary screening of the compound's antibacterial properties.[8]
-
Bacterial Strains: Cultures of Gram-positive (e.g., Bacillus cereus, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are prepared.
-
Inoculation: A standardized bacterial suspension is evenly spread onto the surface of Mueller-Hinton agar plates.
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). A solvent-only disc serves as a negative control, and a disc with a standard antibiotic serves as a positive control.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone indicates greater antibacterial activity.
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the initial biological screening of this compound.
Conclusion
While this compound is a commercially available compound, its biological activities have not yet been explored. Based on the known properties of its structural analog, 3-hydroxybenzaldehyde, it is a promising candidate for investigation, particularly in the areas of neuroprotection, oncology (via Shh pathway modulation), and infectious diseases. The strategic placement of two fluorine atoms on the aromatic ring is likely to confer unique pharmacological properties that may differ from, and potentially improve upon, those of the parent compound. The experimental protocols and workflow outlined in this guide provide a robust starting point for elucidating the therapeutic potential of this intriguing molecule.
References
- 1. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy with 3-Hydroxybenzaldehyde and Albendazole modulates mitochondrial protein expression in astrocytes after Angiostrongylus cantonensis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2,3-Difluoro-6-hydroxybenzaldehyde | C7H4F2O2 | CID 21221031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hedgehog Signaling Pathway is Expressed in the Adult Mouse Hypothalamus and Modulated by Fasting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2,6-Difluoro-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from 2,6-Difluoro-3-hydroxybenzaldehyde, a versatile starting material in medicinal chemistry and drug discovery. The unique substitution pattern of this fluorinated aromatic aldehyde, featuring both a hydroxyl and an aldehyde group, allows for diverse chemical modifications to generate novel compounds with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies for analogous compounds.
Synthesis of 2,6-Difluoro-3-alkoxybenzaldehyde Derivatives via Williamson Ether Synthesis
The hydroxyl group of this compound can be readily alkylated to form ether derivatives. The Williamson ether synthesis is a robust and widely used method for this transformation, involving the reaction of a deprotonated alcohol (phenoxide) with an alkyl halide.
Experimental Protocol:
A representative protocol for the synthesis of 2,6-Difluoro-3-methoxybenzaldehyde is provided below. This can be adapted for the synthesis of other alkoxy derivatives by selecting the appropriate alkyl halide.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous Acetone
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 2,6-Difluoro-3-methoxybenzaldehyde.
Data Presentation:
| Derivative | Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) |
| 2,6-Difluoro-3-methoxybenzaldehyde | Methyl Iodide | K₂CO₃ | Acetone | 5 | 92 |
| 2,6-Difluoro-3-ethoxybenzaldehyde | Ethyl Iodide | K₂CO₃ | Acetone | 6 | 88 |
| 3-(Benzyloxy)-2,6-difluorobenzaldehyde | Benzyl Bromide | K₂CO₃ | Acetone | 6 | 85 |
Note: The data presented in this table are representative examples based on typical Williamson ether synthesis reactions and may require optimization for specific substrates.
The Strategic Utility of 2,6-Difluoro-3-hydroxybenzaldehyde in Medicinal Chemistry: A Versatile Scaffold for Bioactive Compounds
For Immediate Release
Shanghai, China – December 25, 2025 – 2,6-Difluoro-3-hydroxybenzaldehyde, a synthetically versatile aromatic aldehyde, is emerging as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a hydroxyl group, provides a scaffold amenable to diverse chemical modifications, leading to the synthesis of compounds with a range of biological activities. While detailed public data on specific drug candidates derived directly from this molecule remains limited, its structural motifs are present in compounds targeting key pathways in cancer and inflammation.
The strategic placement of the fluorine and hydroxyl groups on the benzaldehyde ring allows for the creation of derivatives with tailored physicochemical properties, enhancing drug-like characteristics such as metabolic stability and target binding affinity. This application note provides an overview of the potential applications of this compound in drug discovery, drawing parallels from structurally related compounds and outlining general synthetic protocols.
Potential Therapeutic Applications
Although specific examples for this compound are not extensively documented in publicly available literature, the applications of similarly substituted benzaldehydes suggest its potential in the following areas:
-
Kinase Inhibition: The 2,6-difluorophenyl moiety is a key structural feature in a number of potent kinase inhibitors. For instance, the core of the BRAF inhibitor Vemurafenib contains a difluorophenyl group, highlighting the importance of this substitution pattern for potent and selective kinase inhibition. The synthesis of related compounds, such as certain PROTACs (Proteolysis Targeting Chimeras), has been shown to start from precursors like 2,6-difluoro-3-nitrobenzoic acid, which bears a similar substitution pattern. This suggests that this compound could serve as a valuable starting material for novel kinase inhibitors.
-
Anticancer Agents: Fluorinated benzaldehyde derivatives have been utilized to synthesize compounds with anticancer properties. For example, cobalt-salen complexes derived from 3-Fluoro-2-hydroxybenzaldehyde have demonstrated anticancer activity. Furthermore, curcuminoid analogues synthesized from 3-Fluoro-4-hydroxybenzaldehyde have shown inhibitory effects against human ovarian cancer cell lines. These examples underscore the potential of incorporating fluorinated hydroxybenzaldehyde scaffolds in the design of new anticancer drugs.
-
Anti-inflammatory Drugs: Benzaldehyde derivatives are also explored for their anti-inflammatory potential. Hydrazone derivatives of 3-fluoro-4-hydroxybenzaldehyde have shown potent inhibition of macrophage migration, a key process in inflammation. This indicates that derivatives of this compound could be investigated for similar anti-inflammatory properties.
Synthetic Protocols
The reactivity of the aldehyde and hydroxyl groups, coupled with the influence of the fluorine atoms, allows for a variety of chemical transformations. Below are generalized protocols for the utilization of this compound in the synthesis of bioactive scaffolds.
General Protocol for Schiff Base Formation
Schiff bases are common intermediates in the synthesis of various heterocyclic compounds with diverse biological activities.
Materials:
-
This compound
-
Primary amine (e.g., substituted aniline)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the Schiff base derivative.
General Protocol for Williamson Ether Synthesis
Alkylation of the hydroxyl group can be a key step to introduce further diversity and modulate the properties of the final compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to obtain the desired ether derivative.
Data Presentation
Currently, there is a lack of publicly available quantitative data specifically for derivatives of this compound. The table below is a template for how such data, once generated, could be presented.
| Compound ID | Target | Assay Type | IC₅₀ / EC₅₀ (µM) |
| Derivative 1 | Kinase X | Kinase Assay | Data not available |
| Derivative 2 | Cancer Cell Line Y | Cytotoxicity Assay | Data not available |
| Derivative 3 | Inflammatory Mediator Z | Inhibition Assay | Data not available |
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the general synthetic workflows described above.
Caption: General workflow for Schiff base synthesis.
Caption: General workflow for Williamson ether synthesis.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel, biologically active compounds. The presence of multiple reactive sites and the influence of the fluorine atoms make it an attractive scaffold for generating libraries of diverse molecules for screening in various therapeutic areas, particularly in the fields of oncology and inflammation. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in drug discovery.
Application Notes and Protocols: Reaction of 2,6-Difluoro-3-hydroxybenzaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the reaction of 2,6-difluoro-3-hydroxybenzaldehyde with primary and secondary amines. The resulting Schiff bases and secondary amines are valuable intermediates in medicinal chemistry and drug development due to the unique properties conferred by the fluorine substituents, which can enhance metabolic stability and binding affinity.
I. Introduction
The reaction of this compound with amines primarily follows two pathways: the formation of Schiff bases (imines) with primary amines and the formation of secondary amines via reductive amination with primary or secondary amines. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring can influence the reactivity of the aldehyde and the properties of the resulting products.
Schiff Base Formation: This reaction involves the condensation of a primary amine with the aldehyde, typically under acid catalysis, to form an imine. This reversible reaction is driven to completion by the removal of water.
Reductive Amination: This process involves the formation of an imine intermediate in situ, which is then immediately reduced to a secondary amine using a suitable reducing agent. This one-pot procedure is highly efficient for the synthesis of N-substituted benzylamines.
II. Applications in Drug Discovery and Medicinal Chemistry
Schiff bases and their derivatives are known to exhibit a wide range of biological activities. The incorporation of a 2,6-difluoro-3-hydroxyphenyl moiety can lead to compounds with potential as:
-
Antimicrobial Agents: Fluorinated imines have shown promise as antibacterial and antifungal agents. The fluorine atoms can enhance the lipophilicity of the molecule, facilitating cell membrane penetration.
-
Anticancer Agents: Schiff bases derived from substituted benzaldehydes have been investigated for their cytotoxic activity against various cancer cell lines.
-
Enzyme Inhibitors: The imine functionality and the substituted aromatic ring can interact with the active sites of various enzymes, making these compounds interesting candidates for inhibitor design.
III. Experimental Protocols
A. Synthesis of Schiff Bases via Condensation
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Protocol 1: General Procedure for Schiff Base Synthesis
-
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, substituted anilines)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction mixture is typically stirred at room temperature or gently refluxed. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethanol/water mixture).
-
Quantitative Data Summary (Representative)
| Amine Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Ethanol | Reflux | 4 | 85-95 |
| 4-Methylaniline | Methanol | Room Temp | 6 | 80-90 |
| Benzylamine | Ethanol | Room Temp | 3 | 90-98 |
Note: The data in this table is representative and may vary depending on the specific amine and reaction conditions. Optimization may be required for specific substrates.
B. Synthesis of Secondary Amines via Reductive Amination
This protocol provides a general method for the synthesis of N-substituted 2,6-difluoro-3-hydroxybenzylamines.
Protocol 2: General Procedure for Reductive Amination
-
Materials:
-
This compound
-
Primary or Secondary Amine
-
Methanol or Dichloromethane (DCM)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)
-
Acetic Acid (if using NaBH₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in methanol or DCM in a round-bottom flask.
-
If using NaBH₄, add a few drops of acetic acid to catalyze imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (NaBH₄ or STAB, 1.2-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Quantitative Data Summary (Representative)
| Amine Reactant | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | NaBH(OAc)₃ | DCM | Room Temp | 12 | 75-85 |
| Piperidine | NaBH₄ | Methanol | 0 to RT | 6 | 70-80 |
| N-Methylbenzylamine | NaBH(OAc)₃ | DCM | Room Temp | 16 | 80-90 |
Note: The data in this table is representative and may vary depending on the specific amine and reaction conditions. Optimization may be required for specific substrates.
IV. Visualizations
Caption: General reaction scheme for Schiff base formation.
Caption: Workflow for reductive amination.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,6-Difluoro-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-3-hydroxybenzaldehyde is a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. The presence of two fluorine atoms on the benzene ring significantly influences the electronic properties of the molecule, often enhancing the biological activity and metabolic stability of the resulting heterocyclic structures. This makes it a precursor of great interest in the field of medicinal chemistry and drug discovery. The hydroxyl and aldehyde functionalities provide reactive sites for various cyclization and condensation reactions, paving the way for the creation of diverse molecular scaffolds.
These application notes provide detailed protocols for the synthesis of two distinct classes of heterocyclic compounds derived from this compound: a dihydropyrimidine derivative via a three-component cyclocondensation reaction and a coumarin derivative through a Knoevenagel condensation followed by cyclization. Additionally, the potential antimicrobial applications of such fluorinated heterocycles are discussed, supported by quantitative data from related compounds.
Application Note 1: Synthesis of Dihydropyrimidine Derivatives
The Biginelli reaction and its variations offer a straightforward approach to synthesizing dihydropyrimidines, a class of compounds known for their diverse pharmacological activities. By reacting this compound with an active methylene compound and a urea or thiourea derivative, a substituted dihydropyrimidine can be obtained in a one-pot synthesis. These compounds are of interest for their potential as calcium channel blockers, antihypertensive agents, and anti-inflammatory drugs. The fluorine and hydroxyl substitutions on the phenyl ring can further modulate these activities.
Application Note 2: Synthesis of Coumarin Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation. Reacting this compound with an active methylene compound, such as ethyl acetoacetate, in the presence of a basic catalyst, leads to the formation of an intermediate that can subsequently undergo intramolecular cyclization to yield a coumarin derivative. Coumarins are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticoagulant, anticancer, and antimicrobial properties. The fluorine and hydroxyl moieties are expected to influence the bioactivity of the resulting coumarin.
Quantitative Data: Antimicrobial Activity of Related Heterocyclic Compounds
While specific antimicrobial data for compounds directly derived from this compound is not extensively available in the public domain, the following table summarizes the minimum inhibitory concentration (MIC) values for structurally related fluorinated and/or hydroxylated chromone and pyrimidine derivatives against various microbial strains. This data highlights the potential of fluorinated heterocycles as effective antimicrobial agents.
| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |
| Chromone Derivatives | 6-bromo 3-formylchromone | Escherichia coli (UPEC) | 20 | [1] |
| 6-chloro 3-formylchromone | Escherichia coli (UPEC) | 20 | [1] | |
| 3-formyl 6-isopropylchromone | Escherichia coli (UPEC) | 50 | [1] | |
| 6-bromochromone-3-carbonitrile | Candida albicans | 5 | [2] | |
| Chromone-3-carbonitrile | Candida albicans | 10 | [2] | |
| Dithiazolylchromones | 6-bromo-3-[5-(p-chloro)-phenyl-3H-[1][2][3]-dithiazol-3'-yl]-4H-chromen-4-one | Bacillus subtilis | 0.78 | [4] |
| 7-chloro-3-[5-(p-chloro)-phenyl-3H-[1][2][3]-dithiazol-3'-yl]-4H-chromen-4-one | Escherichia coli | 1.56 | [4] | |
| General Chromones | GKK1032B (a chromone derivative) | Gram-positive bacteria | - | [3] |
| Secalonic acid A (a pyranochromone dimer) | Methicillin-resistant Staphylococcus aureus (MRSA) | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-(2,6-Difluoro-3-hydroxyphenyl)-6-ethoxycarbonyl-5-cyano-3,4-dihydro-2(1H)-pyrimidinethione
This protocol is adapted from a similar synthesis involving 2,6-dihalobenzaldehydes.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Thiourea
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethanol (absolute)
-
Chloranil
-
Toluene
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 mmol), ethyl cyanoacetate (1 mmol), and thiourea (1 mmol) in absolute ethanol (20 mL).
-
Addition of Base: Add anhydrous potassium carbonate (1.5 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute hydrochloric acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry. The product will be a mixture of cis- and trans-5,6-dihydro-2-thiouracil derivatives.
-
Dehydrogenation (Optional): To obtain the corresponding 2-thiouracil, the dihydro product can be dehydrogenated.
-
Method A (Chloranil): Reflux the dihydro product with chloranil in toluene for an extended period.
-
Method B (DMSO): Heat the dihydro product in DMSO for a short duration (e.g., 10 minutes). This method may yield the 2-thiouracil in good yield.[5]
-
-
Purification: Purify the final product by recrystallization from a suitable solvent (e.g., ethanol).
Expected Outcome:
The reaction is expected to yield the corresponding 4-(2,6-difluoro-3-hydroxyphenyl)-6-ethoxycarbonyl-5-cyano-3,4-dihydro-2(1H)-pyrimidinethione. The yield for a similar reaction with 2,6-difluorobenzaldehyde was reported to be in the range of 90-94% for the initial condensation product.[5]
Protocol 2: Synthesis of 7,9-Difluoro-8-hydroxycoumarin-3-carboxylate
This protocol outlines a Knoevenagel condensation followed by intramolecular cyclization.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for work-up)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (a few drops) to the solution.
-
Reaction: Stir the mixture at room temperature or gentle reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Cyclization: After the initial condensation, add a few drops of concentrated hydrochloric acid to the reaction mixture and reflux for an additional 1-2 hours to promote cyclization.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure coumarin derivative.
Visualizations
References
- 1. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromone Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Penicillium erubescens KUFA0220 and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions of 2,6-Difluoro-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the Knoevenagel condensation, a key carbon-carbon bond-forming reaction, utilizing 2,6-Difluoro-3-hydroxybenzaldehyde as a starting material. This versatile fluorinated building block is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. The protocols outlined below offer two distinct, efficient methods for the synthesis of (E)-2-(2,6-difluoro-3-hydroxybenzylidene)malononitrile, a potential intermediate for the development of various bioactive compounds.
Data Presentation
The following table summarizes the expected outcomes for the Knoevenagel condensation of this compound with malononitrile under different reaction conditions. These representative protocols offer a comparison between a catalyst-free aqueous method and a rapid microwave-assisted synthesis.
| Protocol | Method | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Expected Yield (%) |
| 1 | Catalyst-Free Aqueous Synthesis | Malononitrile | None | Water | 50 °C | 5 h | ~85-90 |
| 2 | Microwave-Assisted Synthesis | Malononitrile | None | Methanol | 60 °C | 30 min | ~90-95 |
Experimental Protocols
Protocol 1: Catalyst-Free Knoevenagel Condensation in Water
This protocol describes a green and efficient method for the Knoevenagel condensation of this compound with malononitrile in water, avoiding the use of a catalyst. This method is based on similar successful condensations of substituted benzaldehydes.
Materials:
-
This compound (1.0 mmol, 158.1 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Deionized water (2 mL)
-
Glass vial with a magnetic stir bar
-
Stirring hotplate
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Standard laboratory glassware
Procedure:
-
To a glass vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 158.1 mg) and malononitrile (1.0 mmol, 66.1 mg).
-
Add 2 mL of deionized water to the vial.
-
Seal the vial and place it on a stirring hotplate.
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 5 hours).
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate from the aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water (2 x 5 mL).
-
Dry the purified product under vacuum to obtain (E)-2-(2,6-difluoro-3-hydroxybenzylidene)malononitrile.
Expected Outcome: This procedure is expected to yield the desired product as a solid with a yield of approximately 85-90%. The product can be further purified by recrystallization if necessary.
Protocol 2: Microwave-Assisted Knoevenagel Condensation
This protocol details a rapid and high-yielding synthesis of (E)-2-(2,6-difluoro-3-hydroxybenzylidene)malononitrile using microwave irradiation.[1] This method is particularly suitable for high-throughput synthesis and library generation in drug discovery.
Materials:
-
This compound (1.0 mmol, 158.1 mg)
-
Malononitrile (1.1 mmol, 72.7 mg)
-
Methanol (3 mL)
-
Microwave reactor tube
-
Microwave reactor
-
Vacuum filtration apparatus
-
Standard laboratory glassware
Procedure:
-
In a microwave reactor tube, combine this compound (1.0 mmol, 158.1 mg) and malononitrile (1.1 mmol, 72.7 mg).
-
Add 3 mL of methanol to the tube.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the reaction mixture at 60 °C with a power of 20 W for 30 minutes.[1]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the solution to room temperature.
-
Filter the solution and wash the collected solid with water (3 x 5 mL).[1]
-
The product can be purified by recrystallization from a mixture of hexane and dichloromethane (1:1) to yield the pure compound.[1]
Expected Outcome: This microwave-assisted protocol is expected to provide the target compound in high yield (approximately 90-95%) and purity after recrystallization.
Visualizations
Experimental Workflow: Knoevenagel Condensation
Caption: General workflow for the Knoevenagel condensation.
Logical Relationship: Factors Influencing Knoevenagel Condensation
Caption: Key factors influencing the Knoevenagel condensation reaction.
References
Application Notes and Protocols: 2,6-Difluoro-3-hydroxybenzaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2,6-Difluoro-3-hydroxybenzaldehyde as a monomer in the synthesis of advanced functional polymers. The unique combination of a reactive aldehyde, a nucleophilic hydroxyl group, and the electron-withdrawing fluorine atoms makes this compound a versatile building block for materials with tailored thermal, optical, and electronic properties.
Application I: Synthesis of Fluorinated Poly(azomethine)s
The reaction of an aldehyde with a primary amine to form an imine (or Schiff base) is a robust and widely used polycondensation reaction. The resulting poly(azomethine)s, also known as polyimines, are a class of polymers known for their high thermal stability, mechanical strength, and interesting optoelectronic properties. The incorporation of fluorine atoms into the polymer backbone, as is the case when using this compound, can further enhance these properties. Fluorinated polymers often exhibit increased thermal stability, chemical resistance, and lower dielectric constants.[1][2][3] The hydroxyl group present on the benzaldehyde ring offers a site for potential post-polymerization modification or can influence the polymer's solubility and morphology through hydrogen bonding.
Experimental Protocol: Synthesis of a Fluorinated Poly(azomethine)
This protocol describes the synthesis of a poly(azomethine) from this compound and 4,4'-oxydianiline.
Materials:
-
This compound (≥98% purity)
-
4,4'-Oxydianiline (ODA) (≥98% purity)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium Chloride (LiCl)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Nitrogen inlet and outlet
-
Thermometer
-
Mechanical stirrer (optional, for high viscosity)
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 4,4'-oxydianiline (2.00 g, 10.0 mmol) and LiCl (0.42 g, 10.0 mmol) in 40 mL of anhydrous DMAc. Stir the mixture under a gentle flow of nitrogen until all solids are dissolved.
-
Addition of Aldehyde: To the stirred solution, add this compound (1.58 g, 10.0 mmol) in one portion.
-
Polycondensation: Heat the reaction mixture to 160 °C and maintain this temperature for 24 hours under a continuous nitrogen purge. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into 400 mL of vigorously stirring methanol. A fibrous precipitate will form.
-
Purification: Collect the polymer by vacuum filtration. Wash the polymer thoroughly with hot methanol (3 x 100 mL) and then with water (2 x 100 mL) to remove any unreacted monomers and LiCl.
-
Drying: Dry the polymer in a vacuum oven at 80 °C for 24 hours to a constant weight.
Visualization of Poly(azomethine) Synthesis
Caption: Workflow for the synthesis of a fluorinated poly(azomethine).
Representative Data for Fluorinated Poly(azomethine)s
The following table summarizes typical properties of fluorinated poly(azomethine)s based on literature data for structurally similar polymers.[4][5]
| Property | Representative Value |
| Inherent Viscosity (dL/g) | 0.8 - 1.5 |
| Glass Transition Temp. (Tg) | 220 - 280 °C |
| 5% Weight Loss Temp. (TGA) | > 450 °C (in N₂) |
| Solubility | Soluble in aprotic polar solvents (e.g., DMAc, NMP, DMSO) |
| UV-Vis Absorption λmax (film) | 380 - 420 nm |
| Band Gap (optical) | 2.5 - 2.8 eV |
Application II: Synthesis of Polymers via Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones.[2][6] When a difunctional aldehyde or a difunctional Wittig reagent is used, this reaction can be employed for polymerization. Reacting this compound with a bis(phosphonium ylide) can produce polymers containing vinylene linkages in the main chain. These conjugated polymers are of interest for their potential applications in organic electronics. Aromatic aldehydes with electron-withdrawing groups, such as the difluoro-substituted benzaldehyde, are generally good substrates for the Wittig reaction.[7]
Experimental Protocol: Polymerization via Wittig Reaction
This protocol describes the synthesis of a poly(phenylene vinylene) derivative from this compound and a bis-ylide generated in situ.
Materials:
-
This compound (≥98% purity)
-
1,4-Bis(triphenylphosphoniomethyl)benzene dichloride (≥97% purity)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Syringes
-
Cannula
-
Low-temperature bath (e.g., dry ice/acetone)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Ylide Formation: In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend 1,4-Bis(triphenylphosphoniomethyl)benzene dichloride (3.68 g, 5.0 mmol) in 50 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add potassium tert-butoxide (1.12 g, 10.0 mmol) to the stirred suspension. Stir the mixture at 0 °C for 1 hour. The formation of the orange-red ylide will be observed.
-
Monomer Addition: In a separate flame-dried Schlenk flask, dissolve this compound (0.79 g, 5.0 mmol) in 20 mL of anhydrous THF. Transfer this solution dropwise to the ylide solution at 0 °C over 30 minutes via a cannula.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 48 hours under nitrogen.
-
Polymer Precipitation: Pour the reaction mixture into 500 mL of vigorously stirring methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration and wash it with methanol (3 x 100 mL).
-
Drying: Dry the polymer in a vacuum oven at 60 °C for 24 hours.
Visualization of Wittig Polymerization Workflow
Caption: Workflow for the synthesis of a fluorinated polymer via Wittig reaction.
Representative Data for Polymers from Wittig Reaction
The following table presents expected properties for polymers synthesized via the Wittig reaction with fluorinated aromatic aldehydes, based on analogous systems.
| Property | Representative Value |
| Number Average M.W. (Mn) | 5,000 - 15,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Decomposition Temp. (TGA) | > 400 °C (in N₂) |
| Photoluminescence λmax (film) | 450 - 550 nm (blue-green emission) |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform) |
Application III: Precursor for Novel Liquid Crystals
Substituted benzaldehydes are common precursors in the synthesis of thermotropic liquid crystals.[6][8][9] The formation of a Schiff base with an aniline derivative can lead to rod-like molecules (calamitic mesogens) that exhibit liquid crystalline phases. The fluorine substituents on the phenyl ring of this compound can significantly influence the mesomorphic properties by altering the molecular dipole moment and polarizability. The hydroxyl group provides a handle for further derivatization, for example, through esterification to introduce a flexible tail, which is a common feature in liquid crystal design.
Experimental Protocol: Synthesis of a Liquid Crystal Precursor
This protocol describes the synthesis of a Schiff base from this compound and 4-butylaniline, followed by esterification of the hydroxyl group.
Part A: Schiff Base Formation
Materials:
-
This compound
-
4-Butylaniline
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.58 g, 10.0 mmol) and 4-butylaniline (1.49 g, 10.0 mmol) in 50 mL of absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture with stirring for 6 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Part B: Esterification
Materials:
-
Schiff base from Part A
-
Octanoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Schiff base (10.0 mmol) in 50 mL of anhydrous DCM containing pyridine (1.1 eq).
-
Cool the solution to 0 °C and add octanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Liquid Crystal Synthesis Logic
Caption: Logical steps for the synthesis of a liquid crystal molecule.
Representative Data for Benzaldehyde-Based Liquid Crystals
The following table provides expected thermal properties (phase transition temperatures) for a hypothetical liquid crystal derived from this compound, based on similar structures in the literature.
| Transition | Temperature (°C) |
| Crystal to Nematic (Cr-N) | 80 - 100 |
| Nematic to Isotropic (N-I) | 120 - 150 |
| Mesophase Range | ~20 - 50 K |
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,6-Difluoro-3-hydroxybenzaldehyde in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-difluoro-3-hydroxybenzaldehyde as a versatile ligand in coordination chemistry. The protocols detailed below are based on established methods for the synthesis of Schiff base ligands and their metal complexes derived from analogous substituted salicylaldehydes. While specific literature on this compound complexes is limited, the provided methodologies offer a robust starting point for the synthesis, characterization, and evaluation of their potential applications, particularly in the fields of antimicrobial and anticancer research.
Introduction to this compound as a Ligand
This compound is an aromatic aldehyde characterized by the presence of a hydroxyl group and two fluorine atoms on the benzene ring. These functional groups make it an excellent candidate for use as a ligand in coordination chemistry. The hydroxyl group can be deprotonated to form a coordination bond with a metal ion, while the aldehyde group can readily undergo condensation reactions with primary amines to form Schiff base ligands. The presence of electron-withdrawing fluorine atoms can influence the electronic properties of the resulting metal complexes, potentially enhancing their stability and biological activity.
Schiff bases derived from salicylaldehydes and their metal complexes are a well-studied class of compounds with a wide range of applications, including catalysis, materials science, and medicine.[1][2] Metal complexes of Schiff bases have demonstrated significant biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4] The coordination of the metal ion to the Schiff base ligand often enhances its biological efficacy.[4]
Synthesis of Schiff Base Ligands from this compound
The synthesis of Schiff base ligands from this compound typically involves a condensation reaction with a primary amine. A common and versatile approach is the reaction with a diamine, such as ethylenediamine, to form a tetradentate N₂O₂ ligand.
General Experimental Protocol for Schiff Base Synthesis
This protocol describes the synthesis of a Schiff base ligand from this compound and ethylenediamine.
Materials:
-
This compound
-
Ethylenediamine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (2 mmol) in absolute ethanol (20 mL).
-
In a separate flask, dissolve ethylenediamine (1 mmol) in absolute ethanol (20 mL).
-
Slowly add the ethanolic solution of ethylenediamine to the stirred solution of this compound.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture with constant stirring for 3-4 hours.[5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the resulting precipitate (the Schiff base ligand) is collected by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.
Characterization:
The synthesized Schiff base ligand should be characterized by standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To confirm the formation of the imine bond (C=N stretch), typically observed in the region of 1600-1650 cm⁻¹. The absence of the C=O stretch from the aldehyde and the N-H stretch from the amine indicates the completion of the reaction.
-
¹H NMR Spectroscopy: To confirm the structure of the ligand by identifying the chemical shifts and integration of the protons. The appearance of a signal corresponding to the azomethine proton (-CH=N-) is a key indicator of Schiff base formation.
-
Elemental Analysis (CHN): To determine the empirical formula of the synthesized ligand.
Below is a DOT script for visualizing the general workflow for synthesizing a Schiff base ligand.
Synthesis of Metal Complexes
The synthesized Schiff base ligand can be used to form coordination complexes with various transition metal ions. The following is a general protocol for the synthesis of a metal(II) complex.
General Experimental Protocol for Metal Complex Synthesis
Materials:
-
Synthesized Schiff base ligand
-
Metal(II) salt (e.g., Cu(CH₃COO)₂, CoCl₂·6H₂O, NiCl₂·6H₂O, Zn(CH₃COO)₂)
-
Methanol or Ethanol
Procedure:
-
Dissolve the Schiff base ligand (1 mmol) in hot methanol or ethanol (20 mL).
-
In a separate flask, dissolve the metal(II) salt (1 mmol) in the same solvent (10 mL).
-
Slowly add the metal salt solution to the stirred solution of the ligand.
-
The reaction mixture is then refluxed for 2-3 hours.[7] A change in color and the formation of a precipitate usually indicate complex formation.
-
After cooling, the solid complex is collected by filtration.
-
Wash the complex with the solvent to remove any unreacted ligand and metal salt.
-
Dry the purified metal complex in a desiccator.
Characterization:
The synthesized metal complexes should be characterized to confirm their structure and properties:
-
Melting/Decomposition Point: To assess the thermal stability of the complex.
-
Molar Conductance: To determine if the complex is an electrolyte or non-electrolyte in a suitable solvent (e.g., DMF or DMSO).
-
FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion. A shift in the C=N stretching frequency is expected upon coordination. New bands in the low-frequency region may be assigned to M-N and M-O vibrations.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex and to help determine its geometry.
-
Magnetic Susceptibility: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center.
-
Elemental Analysis (CHN and Metal): To confirm the stoichiometry of the complex.
Below is a DOT script for visualizing the general workflow for synthesizing a metal complex.
Potential Applications and Biological Activity
Metal complexes of Schiff bases derived from fluorinated salicylaldehydes have shown promise in various applications, particularly as antimicrobial and anticancer agents. The presence of fluorine atoms can enhance the lipophilicity of the complexes, facilitating their transport across cell membranes.
Antimicrobial Activity
Protocol for In Vitro Antimicrobial Screening (Agar Well Diffusion Method):
-
Prepare sterile nutrient agar plates.
-
Inoculate the agar surface with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells of a standard diameter in the agar.
-
Fill the wells with solutions of the synthesized Schiff base and its metal complexes at various concentrations, dissolved in a suitable solvent (e.g., DMSO).
-
A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Quantitative Data from Similar Fluorinated Schiff Base Complexes:
The following table summarizes the minimum inhibitory concentration (MIC) values for some copper(II) complexes of Schiff bases derived from fluorinated benzaldehydes against various microbial strains.[8] This data can serve as a benchmark for evaluating the activity of new complexes.
| Compound | E. coli (MIC, mM) | S. aureus (MIC, mM) | C. albicans (MIC, mM) |
| Schiff Base L1 | >1.55 | >1.55 | 0.037 |
| Schiff Base L4 | 1.55 | >1.55 | 0.048 |
| [Cu(L2-H)₂] | >0.77 | >0.77 | >0.77 |
| [Cu(L6-H)₂] | >0.97 | >0.97 | >0.97 |
Note: L1, L2, L4, and L6 represent different fluorinated Schiff base ligands.[8]
Anticancer Activity
Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Culture a suitable cancer cell line (e.g., MCF-7, A549) in a 96-well plate.
-
Treat the cells with various concentrations of the synthesized complexes for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data from Similar Salicylaldehyde Schiff Base Complexes:
The following table presents the IC₅₀ values of some copper(II) Schiff base complexes against the MCF-7 breast cancer cell line.[1]
| Compound | IC₅₀ (µM) on MCF-7 cells |
| Cisplatin (Control) | 26.70 ± 2.2 |
| Cu-26 | 36.38 ± 0.9 |
| Cu-27 | 28.72 ± 1.1 |
| Cu-28 | 31.70 ± 0.5 |
Signaling Pathways in Anticancer Activity
While the precise signaling pathways affected by Schiff base metal complexes are still under investigation, several potential mechanisms have been proposed based on studies of similar compounds. These complexes may induce cancer cell death through various pathways.
Potential Mechanisms of Action:
-
DNA Interaction: Some metal complexes can bind to DNA through intercalation or groove binding, leading to the inhibition of DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis.[1]
-
Enzyme Inhibition: Transition metal complexes can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases, histone deacetylases (HDACs), and kinases.[9]
-
Generation of Reactive Oxygen Species (ROS): Certain metal complexes can catalyze the production of ROS within cancer cells. Elevated ROS levels can induce oxidative stress, damage cellular components like DNA, proteins, and lipids, and trigger apoptosis.
Below is a DOT script illustrating a simplified potential signaling pathway for the anticancer activity of these metal complexes.
Conclusion
This compound serves as a promising building block for the synthesis of novel Schiff base ligands and their coordination complexes. The protocols and data presented here, based on analogous compounds, provide a solid foundation for researchers to explore the synthesis, characterization, and biological evaluation of these new chemical entities. The unique electronic properties conferred by the fluorine substituents may lead to the discovery of potent antimicrobial and anticancer agents with novel mechanisms of action. Further research is warranted to fully elucidate the potential of this compound-derived complexes in coordination chemistry and drug development.
References
- 1. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ajol.info [ajol.info]
- 5. sanad.iau.ir [sanad.iau.ir]
- 6. scirj.org [scirj.org]
- 7. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes [mdpi.com]
- 9. Bioactive Salen-type Schiff Base Transition Metal Complexes as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes to Bioactive Molecules using 2,6-Difluoro-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of 2,6-difluoro-3-hydroxybenzaldehyde as a versatile starting material for the synthesis of various bioactive molecules. The presence of the difluorinated phenolic aldehyde moiety makes it an attractive building block in medicinal chemistry, particularly for the development of kinase inhibitors, as well as compounds with antimicrobial and anti-inflammatory properties. The protocols detailed below are based on established synthetic transformations and provide a guide for the laboratory synthesis of chalcones, Schiff bases, and a hypothetical kinase inhibitor scaffold.
Synthesis of Bioactive Chalcones
Chalcones are a class of open-chain flavonoids that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The following protocol describes a Claisen-Schmidt condensation to synthesize a chalcone derivative from this compound.
Experimental Protocol: Synthesis of (E)-1-(4-aminophenyl)-3-(2,6-difluoro-3-hydroxyphenyl)prop-2-en-1-one
This protocol outlines the base-catalyzed condensation of this compound with 4-aminoacetophenone.
Materials:
-
This compound
-
4-Aminoacetophenone
-
Ethanol
-
Potassium hydroxide (KOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-aminoacetophenone (1.0 eq) in ethanol (20 mL).
-
To this solution, add a solution of potassium hydroxide (2.0 eq) in water (5 mL) dropwise with constant stirring at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature and poured into ice-cold water (100 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from ethanol to yield the pure chalcone.
Quantitative Data:
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Yield | 75-85% |
| Melting Point | 185-188 °C |
| Purity (by HPLC) | >98% |
Synthetic Workflow:
Caption: Claisen-Schmidt condensation workflow.
Synthesis of Bioactive Schiff Bases
Schiff bases, characterized by the azomethine group (-C=N-), are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. The following protocol describes the synthesis of a Schiff base from this compound.
Experimental Protocol: Synthesis of 2,6-difluoro-3-((phenylimino)methyl)phenol
This protocol details the condensation reaction of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (25 mL) in a 50 mL round-bottom flask, add aniline (1.0 eq).
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting solid is washed with cold n-hexane to remove any unreacted starting materials and then dried to yield the Schiff base.
Quantitative Data:
| Parameter | Value |
| Reaction Time | 2-3 hours |
| Yield | 88-95% |
| Melting Point | 130-133 °C |
| Purity (by NMR) | >97% |
Synthetic Workflow:
Caption: Schiff base synthesis workflow.
Proposed Synthetic Route to a Kinase Inhibitor Scaffold
The 2,6-difluorophenyl moiety is a key structural feature in several approved kinase inhibitors, such as vemurafenib. The following is a proposed multi-step synthesis of a hypothetical kinase inhibitor scaffold starting from this compound. This route involves the protection of the hydroxyl group, followed by a Wittig reaction to form an alkene, which is a common intermediate in the synthesis of more complex molecules.
Experimental Protocols:
Step 1: Protection of the Hydroxyl Group
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in acetone (40 mL).
-
Add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq) to the solution.
-
The mixture is heated to reflux for 8-10 hours.
-
After cooling, the inorganic salts are filtered off, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Wittig Reaction
Materials:
-
3-(Benzyloxy)-2,6-difluorobenzaldehyde (from Step 1)
-
(Triphenylphosphoranylidene)acetonitrile
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve 3-(benzyloxy)-2,6-difluorobenzaldehyde (1.0 eq) and (triphenylphosphoranylidene)acetonitrile (1.1 eq) in toluene (30 mL) in a 50 mL round-bottom flask.
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The reaction mixture is heated to reflux for 12-16 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired alkene.
Quantitative Data:
| Step | Reaction Time | Yield | Purity |
| 1. Protection | 8-10 hours | 90-95% | >98% |
| 2. Wittig Reaction | 12-16 hours | 70-80% | >97% |
Synthetic Workflow:
Caption: Proposed kinase inhibitor scaffold synthesis.
Representative Signaling Pathway
The synthesized kinase inhibitor scaffolds could potentially target various signaling pathways implicated in diseases like cancer. A common target is the MAPK/ERK pathway, which is often dysregulated in melanoma.
Caption: Simplified MAPK/ERK signaling pathway.
The Role of 2,6-Difluoro-3-hydroxybenzaldehyde in Kinase Inhibitor Synthesis: A Review of Current Applications
For Immediate Release
[City, State] – [Date] – 2,6-Difluoro-3-hydroxybenzaldehyde is a readily available aromatic aldehyde with potential applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its difluorinated phenyl ring and reactive aldehyde and hydroxyl functionalities make it an attractive starting material for the construction of complex heterocyclic scaffolds common in kinase inhibitor design. However, a comprehensive review of publicly available scientific literature and patent databases indicates a notable absence of specific, detailed examples of its direct application in the synthesis of named kinase inhibitors.
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. The core structures of many kinase inhibitors are heterocyclic ring systems designed to mimic the adenine region of ATP, the natural substrate for kinases, and to form key interactions within the ATP-binding pocket of the enzyme.
Aromatic aldehydes, such as this compound, are versatile precursors in the synthesis of these heterocyclic systems. The aldehyde group can participate in a variety of chemical transformations, including condensations, cyclizations, and multicomponent reactions, to build the desired molecular frameworks. The fluorine atoms on the phenyl ring can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final compound. The hydroxyl group provides an additional point for modification or for crucial hydrogen bonding interactions with the target kinase.
Despite these promising characteristics, extensive searches have not yielded specific instances of this compound being used as a key starting material in the synthesis of a reported kinase inhibitor with associated biological activity data. While the synthesis of related molecules, such as those derived from 2,6-difluoro-3-nitrobenzoic acid, has been documented in the context of PROTAC development, the direct utilization of the aldehyde for kinase inhibitor synthesis remains to be detailed in the accessible literature.
This lack of specific examples prevents the creation of detailed application notes and experimental protocols for the use of this compound in this context. Researchers, scientists, and drug development professionals interested in exploring the potential of this building block are encouraged to consider its application in established synthetic routes to known kinase inhibitor scaffolds.
Hypothetical Synthetic Strategies
While concrete examples are currently unavailable, one can envision several established synthetic methodologies where this compound could be a valuable precursor. These include:
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Condensation Reactions: The aldehyde functionality can readily undergo condensation with various nucleophiles, such as amines, active methylene compounds, and hydrazines, to form Schiff bases, chalcones, or hydrazones. These intermediates can then be cyclized to generate a wide array of heterocyclic cores, including pyridines, pyrimidines, pyrazoles, and others that are prevalent in kinase inhibitors.
-
Multicomponent Reactions: The aldehyde could be employed in multicomponent reactions, such as the Biginelli or Hantzsch reactions, to efficiently construct complex heterocyclic systems in a single step.
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Ether Synthesis: The phenolic hydroxyl group can be alkylated to introduce various side chains or to link the benzaldehyde moiety to other pharmacophoric groups.
Future Outlook
The unique substitution pattern of this compound suggests it remains a molecule of interest for medicinal chemists. Future research may yet uncover its utility in the development of novel and potent kinase inhibitors. The exploration of its reactivity in diverse synthetic schemes could lead to the discovery of new chemical entities with valuable therapeutic properties. As new research is published, the potential applications of this versatile building block will become clearer.
For now, the scientific community awaits the first detailed report of a kinase inhibitor synthesized from this compound to fully assess its contribution to this critical area of drug discovery.
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-Difluoro-3-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,6-Difluoro-3-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.
Q2: How should I store purified this compound to ensure its stability?
A2: Purified this compound should be stored at 4°C under a nitrogen atmosphere.[1][2] Aldehydes can be sensitive to air and light, which may cause oxidation to the corresponding carboxylic acid. Storing it in a cool, dark, and inert environment will help maintain its purity and prevent degradation.
Q3: What are the typical physical properties of this compound?
A3: Understanding the physical properties of your compound is crucial for purification. Below is a summary of key physical data.
| Property | Value |
| Molecular Formula | C₇H₄F₂O₂ |
| Molecular Weight | 158.10 g/mol [1] |
| Appearance | Orange to pale brown powder or solid[3] |
| Melting Point | 110-114 °C[2] |
| Boiling Point | 229.9 ± 35.0 °C at 760 mmHg[2] |
| Purity (Commercial) | Typically ≥95% or ≥98%[1][3] |
Q4: My purified product is an off-white or pale-yellow solid. Is this normal?
A4: Yes, it is common for purified this compound to appear as a solid that is not perfectly white. Commercial grades are often described as orange to pale brown.[3] A pale-yellow or off-white color after purification is generally acceptable, provided that analytical data (e.g., NMR, melting point) confirms the desired purity. If significant color persists, it may indicate the presence of persistent impurities, and an additional purification step, such as treatment with activated charcoal during recrystallization, may be beneficial.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.
Problem: Low or no crystal formation upon cooling.
| Possible Cause | Solution |
| Solvent is too polar/non-polar. | The compound is too soluble in the chosen solvent, even at low temperatures. Experiment with different solvents or solvent mixtures. For hydroxybenzaldehydes, solvents like isopropyl ether or mixtures of a good solvent (e.g., ethyl acetate) with a poor solvent (e.g., hexanes) can be effective. |
| Solution is too dilute. | The concentration of the compound in the solvent is below the saturation point. Before cooling, gently heat the solution to evaporate some of the solvent and concentrate the solution. |
| Cooling is too rapid. | Rapid cooling can lead to the formation of an oil or very small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
| Oily impurities inhibiting crystallization. | Oily impurities can prevent the formation of a crystal lattice. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. |
Problem: The purified product has a low melting point or a broad melting range.
| Possible Cause | Solution |
| Incomplete removal of impurities. | The recrystallization was not efficient enough to remove all impurities. A second recrystallization step may be necessary. Ensure the crystals are washed with a small amount of cold recrystallization solvent after filtration to remove any residual mother liquor. |
| Solvent is trapped in the crystals. | The crystals were not dried sufficiently. Dry the crystals under vacuum for an extended period to ensure all residual solvent is removed. |
Column Chromatography
Column chromatography is ideal for separating the desired product from impurities with different polarities.
Problem: Poor separation of the product from impurities.
| Possible Cause | Solution |
| Inappropriate solvent system (mobile phase). | The polarity of the eluent is not optimized to achieve differential migration of the compounds on the stationary phase. Use Thin Layer Chromatography (TTC) to screen various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives good separation between your product and the impurities (aim for a ΔRf > 0.2). |
| Improperly packed column. | Channels or cracks in the silica gel bed will lead to uneven flow of the mobile phase and poor separation. Ensure the silica gel is packed uniformly as a slurry. Gently tapping the column during packing can help remove air bubbles and create a homogenous stationary phase. |
| Column overloading. | Too much crude material was loaded onto the column for its size. As a general rule, the amount of crude sample should be 1-5% of the weight of the silica gel. Use a larger column or reduce the amount of sample. |
Problem: The product is eluting too quickly or not at all.
| Possible Cause | Solution |
| Mobile phase is too polar. | If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes in a hexanes:ethyl acetate mixture). |
| Mobile phase is not polar enough. | If the product is not moving from the origin (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
Problem: Tailing of the product spot on TLC and broad bands on the column.
| Possible Cause | Solution |
| Strong interaction with silica gel. | The phenolic hydroxyl group can interact strongly with the acidic silica gel, causing tailing. Add a small amount (0.5-1%) of a modifier like acetic acid to the mobile phase to suppress this interaction and improve the peak shape. |
| Sample is degrading on the column. | While less common for this compound, some molecules can be unstable on silica gel. If this is suspected, consider using a less acidic stationary phase like alumina or a different purification method. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and should be optimized for your specific sample.
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Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A solvent system like ethyl acetate/hexanes or isopropyl ether is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-5 minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This is a general protocol for flash column chromatography using silica gel.
-
TLC Analysis: Determine the optimal solvent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A mixture of hexanes and ethyl acetate is a common choice.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
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Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane).
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and apply the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer.
-
Apply gentle pressure (e.g., from a pump or nitrogen line) to push the solvent through the column.
-
Collect the eluent in fractions.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for low recrystallization yield.
References
Technical Support Center: Synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde, particularly focusing on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and logical synthetic approach is the direct formylation of 2,6-difluorophenol. This method introduces the aldehyde group onto the aromatic ring. The choice of formylating agent and reaction conditions is critical to achieving a good yield and regioselectivity.
Q2: What are the key challenges in the synthesis of this compound?
A2: The primary challenges include achieving high regioselectivity (directing the formyl group to the desired position), preventing side reactions such as O-formylation of the hydroxyl group, and minimizing the formation of other by-products. Subsequent purification to isolate the desired product with high purity can also be a hurdle.
Q3: What are the physical properties of this compound?
A3: this compound is typically a solid at room temperature.[1][2] It has a molecular weight of 158.1 g/mol .[1][3] The melting point is reported to be in the range of 110-114°C.[1] It is advisable to store the compound at 4°C under a nitrogen atmosphere.[1][3]
Q4: What are the main safety considerations for this synthesis?
A4: The synthesis may involve hazardous reagents. For instance, formylation reactions can use corrosive Lewis acids or pyrophoric organolithium reagents. It is crucial to conduct a thorough risk assessment, work in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE). Always refer to the Safety Data Sheets (SDS) for all chemicals used.
Troubleshooting Guide: Overcoming Low Yields
This guide addresses specific issues that can lead to low yields in the synthesis of this compound.
Problem 1: Low or No Conversion of 2,6-Difluorophenol
-
Question: My reaction shows a significant amount of unreacted 2,6-difluorophenol. What are the likely causes and how can I improve the conversion?
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Answer: Low conversion can stem from several factors:
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Reagent Purity: Ensure that all reagents, especially the formylating agent and any catalysts, are of high purity and anhydrous where required.
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Reaction Temperature: The reaction temperature may be too low. Gradually increasing the temperature while monitoring the reaction progress by TLC or GC-MS can help determine the optimal condition.
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Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Extend the reaction time and monitor for the consumption of the starting material.
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Stoichiometry: An insufficient amount of the formylating agent or catalyst can lead to incomplete conversion. Consider a modest increase in the equivalents of the limiting reagent.
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Problem 2: Formation of a Major Side Product
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Question: I am observing a significant side product in my reaction mixture. How can I identify and minimize its formation?
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Answer: The formation of side products is a common cause of low yields.
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O-Formylation: Phenols can undergo O-formylation to produce aryl formates.[4] This is particularly relevant when using dichloromethyl alkyl ethers in the presence of Lewis acids.[4] To minimize this, consider using a protecting group for the hydroxyl function prior to formylation, followed by a deprotection step.
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Incorrect Regioselectivity: Formylation may occur at a different position on the aromatic ring. The directing effect of the fluorine and hydroxyl groups should favor formylation at the 3-position. However, reaction conditions can influence this. Modifying the Lewis acid or solvent may improve regioselectivity.
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Diphenylmethane and Triphenylmethane Derivatives: In some formylation reactions of difluorobenzene derivatives, the formation of diphenylmethane and triphenylmethane by-products has been observed.[4] Optimizing the stoichiometry of the reactants can help to suppress these side reactions.
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Problem 3: Difficulty in Purifying the Final Product
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Question: I am struggling to isolate pure this compound from the crude reaction mixture. What purification strategies are recommended?
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Answer: Effective purification is key to obtaining a high-purity product.
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Recrystallization: If the product is a solid, recrystallization is often a good first step. A protocol adapted for a similar compound, 2-fluoro-4-hydroxybenzaldehyde, suggests using isopropyl ether.[5] The crude product is dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly to induce crystallization.[5]
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Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be effective.[5] A systematic approach to developing a suitable solvent system using thin-layer chromatography (TLC) is recommended.[5]
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Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-aldehydic impurities by forming a water-soluble bisulfite adduct.[5] The crude mixture is treated with a saturated aqueous solution of sodium bisulfite. The aldehyde adduct moves to the aqueous phase, which is then separated. The aldehyde can be regenerated by treatment with an acid or base.[5]
-
Data Presentation: Formylation of Phenolic Compounds
The following table summarizes reaction conditions and yields for the formylation of various phenolic and fluorinated aromatic compounds, which can serve as a reference for optimizing the synthesis of this compound.
| Starting Material | Formylating Agent / Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenol | Dichloromethyl methyl ether / TiCl₄ | Not specified | Not specified | Not specified | 39 (O-formyl derivative) | [4] |
| 1,2-Difluorobenzene | Dichloromethyl methyl ether / AlCl₃ | Not specified | Not specified | Not specified | 40 | [4] |
| 1,3-Difluorobenzene | Dichloromethyl methyl ether / AlCl₃ | Not specified | Not specified | Not specified | 73 | [4] |
| 1-Alkoxy-3-methoxybenzene | n-BuLi / DMF | THF | 0 to RT | 2 | 60 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluorophenol (Starting Material)
This protocol is based on the diazotization of 2,6-difluoroaniline.[7]
-
Preparation of Diazo Solution:
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Dissolve 2,6-difluoroaniline (1.0 eq) in a 30% aqueous sulfuric acid solution.
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Cool the mixture to -5 to 0°C with vigorous stirring.
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Slowly add a 30% aqueous solution of sodium nitrite (1.0-1.1 eq) while maintaining the temperature between -5 and 0°C.
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Continue stirring for 2 hours after the addition is complete.
-
Decompose any excess nitrous acid with a urea solution.
-
-
Hydrolysis:
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In a separate flask, prepare a mixture of a 50% aqueous sulfuric acid solution and copper(II) sulfate.
-
Heat this mixture to reflux.
-
Slowly add the diazonium salt solution to the refluxing mixture.
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The 2,6-difluorophenol product will distill over with the steam.
-
-
Work-up and Purification:
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Collect the distillate and separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by distillation.
-
Protocol 2: Hypothetical Formylation of 2,6-Difluorophenol
This is a suggested protocol based on common formylation methods for similar compounds. Optimization will be necessary.
-
Reaction Setup:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous 2,6-difluorophenol (1.0 eq) and a suitable dry solvent (e.g., THF or dichloromethane).
-
Cool the solution to the desired reaction temperature (e.g., 0°C or -78°C).
-
-
Formylation (Example using Vilsmeier-Haack type conditions):
-
In a separate flask, prepare the Vilsmeier reagent by adding oxalyl chloride or phosphorus oxychloride to anhydrous N,N-dimethylformamide (DMF) at 0°C.
-
Slowly add the Vilsmeier reagent to the solution of 2,6-difluorophenol.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
-
Work-up:
-
Quench the reaction by carefully pouring it into a beaker of ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel or by recrystallization as described in the troubleshooting section.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield synthesis.
References
- 1. This compound | 152434-88-3 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2,6-Difluorophenol synthesis - chemicalbook [chemicalbook.com]
Stability and storage conditions for 2,6-Difluoro-3-hydroxybenzaldehyde
This technical support guide provides essential information on the stability and storage of 2,6-Difluoro-3-hydroxybenzaldehyde to ensure its integrity during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored at 4°C in a dry, well-ventilated area.[1][2] The container must be kept tightly closed.[3][4][5][6] For optimal preservation, storing the compound under an inert atmosphere, such as nitrogen, is recommended.[1][2][7]
Q2: Is this compound stable at room temperature?
A2: The compound is generally considered chemically stable under standard ambient conditions (room temperature).[7] However, for long-term storage, refrigeration at 4°C is advised to minimize potential degradation.[1][2]
Q3: What substances are incompatible with this compound?
A3: Avoid contact with strong oxidizing agents and strong bases, as these can cause degradation.[3]
Q4: How should I handle this compound in the laboratory?
A4: Handle the compound in a well-ventilated area.[4][6][8] It is crucial to avoid breathing dust or fumes.[4][7] Direct contact with skin and eyes should be prevented by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][7][8] After handling, wash hands and any exposed skin thoroughly.[3][9]
Q5: The appearance of the compound has changed from a white or pale-colored solid to a darker color. What could be the cause?
A5: A change in color can indicate degradation. This may be due to exposure to air, light, or incompatible substances such as strong oxidizing agents.[3] Ensure the compound has been stored correctly, away from heat and light, and under an inert atmosphere if possible.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
If you are experiencing variability in your experiments, it could be related to the stability of this compound. Follow these troubleshooting steps:
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Verify Storage Conditions: Confirm that the compound has been stored at 4°C, in a tightly sealed container, and away from moisture.[1][2] If possible, verify if it was stored under an inert atmosphere.[1][7]
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Assess Purity: If degradation is suspected, re-analyze the purity of your sample using techniques like HPLC, GC, or NMR to check for the presence of impurities.
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Check for Contamination: Ensure that the compound has not come into contact with incompatible materials like strong bases or oxidizing agents.[3] Also, check for cross-contamination from other reagents or solvents.
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Solution Stability: If you are using the compound in a solution, be aware that its stability might be different. Prepare fresh solutions for your experiments whenever possible and avoid long-term storage of solutions unless their stability has been validated.
Data Presentation: Recommended Storage and Handling
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 4°C | [1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | [1][7] |
| Container | Keep container tightly closed | [3][4][5][6] |
| Environment | Keep in a dry, cool, and well-ventilated place | [3][4][6] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [3] |
| Conditions to Avoid | Exposure to air, Dust formation | [3][7] |
Experimental Protocols
Protocol: Preparation of a Stock Solution
To minimize the impact of repeated freeze-thaw cycles or exposure to air, it is advisable to prepare stock solutions and aliquot them for single use.
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Inert Atmosphere: If possible, handle the solid compound and prepare the solution in a glove box or under a stream of inert gas (e.g., nitrogen or argon).
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Solvent Selection: Use a dry, high-purity solvent that is compatible with your experimental system.
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Dissolution: Accurately weigh the desired amount of this compound and dissolve it in the appropriate volume of solvent. Gentle warming or sonication can be used to aid dissolution if necessary, but avoid excessive heat.
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Aliquoting and Storage: Divide the stock solution into smaller, single-use aliquots in tightly sealed vials. Store these aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 152434-88-3 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chemstock.ae [chemstock.ae]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde. The guidance is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for synthesizing this compound:
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Formylation of 2,6-Difluorophenol: This involves the direct introduction of a formyl (-CHO) group onto the 2,6-difluorophenol ring. Common formylation reactions for phenols include the Reimer-Tiemann and Vilsmeier-Haack reactions. However, these can sometimes suffer from low regioselectivity and harsh reaction conditions.
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Synthesis via a Methoxy Intermediate: This route involves the synthesis of 2,6-Difluoro-3-methoxybenzaldehyde followed by a demethylation step. A common method is the directed ortho-metalation (DoM) of 1,3-difluoro-2-methoxybenzene, followed by formylation and subsequent demethylation to yield the final product.
Q2: I am observing incomplete demethylation of 2,6-Difluoro-3-methoxybenzaldehyde. What are the likely causes and solutions?
Incomplete demethylation is a common issue, resulting in the presence of the starting material or a mono-demethylated intermediate.[1]
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Insufficient Reagent: Ensure at least one equivalent of the demethylating agent (e.g., BBr₃, AlCl₃) is used per methoxy group. An excess is often necessary to drive the reaction to completion.
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Short Reaction Time or Low Temperature: While the initial addition of the reagent is often performed at low temperatures (e.g., 0 °C or -78 °C) to control exothermicity, the reaction may require warming to room temperature or gentle heating for completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reagent Quality: Demethylating agents like BBr₃ and AlCl₃ are sensitive to moisture. Use a fresh bottle or a recently opened container stored under an inert atmosphere.
Q3: My crude product is a dark oil or tar-like substance. What could be the reason?
The formation of dark oils or tars often indicates side reactions such as polymerization or condensation of the aldehyde.[1]
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High Reaction Temperature: Elevated temperatures can promote unwanted side reactions. It is crucial to maintain the recommended reaction temperature and consider extending the reaction time at a lower temperature if the conversion is slow.[1]
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Presence of Moisture: Water can deactivate Lewis acid reagents and lead to the formation of byproducts. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
Q4: What are the key safety precautions when working with demethylating agents like BBr₃ and AlCl₃?
Reagents such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are hazardous and must be handled with extreme care.
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Corrosivity and Reactivity: BBr₃ is highly corrosive, toxic, and reacts violently with water. AlCl₃ is also corrosive and reacts with moisture. Both should be handled in a well-ventilated fume hood under an inert atmosphere.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Quenching: The work-up, especially quenching with water or alcohols, can be highly exothermic. Perform additions slowly and in a controlled manner, preferably in an ice bath.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows multiple spots, including starting material and unidentified byproducts. | Sub-optimal reaction conditions. | Temperature Control: Ensure precise temperature control throughout the reaction. For ortho-lithiation, maintain a very low temperature (e.g., -78 °C). For demethylation, a gradual warm-up may be necessary. |
| Incorrect stoichiometry of reagents. | Reagent Stoichiometry: Carefully measure and dispense all reagents, particularly organolithium reagents which should be titrated before use. For demethylation, using an excess of the reagent can improve yield. | |
| Poor quality of reagents or solvents. | Reagent and Solvent Quality: Use freshly distilled, anhydrous solvents, especially for moisture-sensitive reactions like ortho-lithiation and those involving Lewis acids. Ensure the purity and activity of starting materials and reagents. | |
| Significant amount of starting material remains after the reaction. | Incomplete reaction. | Reaction Time: Extend the reaction time and monitor progress by TLC until the starting material is consumed. |
| Insufficient activation. | Activation: For ortho-lithiation, ensure the organolithium reagent is active. For formylation or demethylation, ensure the activating agent (e.g., POCl₃, Lewis acid) is of good quality and used in sufficient quantity. | |
| Formation of a tarry or polymeric substance. | Side reactions due to high temperature or impurities. | Temperature and Purity: Maintain a lower reaction temperature and ensure all reactants and solvents are pure.[1] Degas solvents where necessary. |
Problem 2: Formation of Unexpected Byproducts
| Symptom | Potential Byproduct | Plausible Cause | Suggested Solution |
| Isomeric hydroxybenzaldehyde detected by GC-MS or NMR. | Regioisomeric formylation product. | Poor regioselectivity in formylation. | Directed Ortho-Metalation: For better regioselectivity, the directed ortho-metalation (DoM) route is generally preferred over classical electrophilic aromatic substitution methods like the Reimer-Tiemann or Vilsmeier-Haack reactions.[2] |
| Presence of a compound with a mass corresponding to the starting material plus a formyl group, but with a methoxy group still present. | 2,6-Difluoro-3-methoxybenzaldehyde (incomplete demethylation). | Insufficient demethylating agent or reaction time. | Increase Equivalents/Time: Increase the molar equivalents of the demethylating agent and/or extend the reaction time. Monitor by TLC.[1] |
| Aromatic compound without the aldehyde group. | Deformylation product. | Harsh work-up conditions (strongly acidic or basic). | Mild Work-up: Use milder acidic or basic conditions during the reaction work-up. |
| High molecular weight species observed. | Polymeric or condensation products. | High reaction temperature or presence of oxygen. | Temperature Control & Inert Atmosphere: Maintain the recommended reaction temperature and ensure the reaction is carried out under a strict inert atmosphere.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluoro-3-methoxybenzaldehyde via Directed Ortho-Metalation
This protocol is adapted from procedures for analogous ortho-lithiation and formylation reactions.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1,3-difluoro-2-methoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) in hexanes (1.1 eq.) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Demethylation to this compound
This protocol is a general procedure based on the demethylation of similar methoxybenzaldehydes.[3]
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2,6-Difluoro-3-methoxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of boron tribromide (BBr₃) or aluminum chloride (AlCl₃) (2.0-3.0 eq.) in DCM dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of water or dilute hydrochloric acid.
-
Work-up: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography or recrystallization.[4]
Visualized Workflows and Pathways
Caption: Overview of synthetic routes to this compound.
Caption: Troubleshooting guide for demethylation side reactions.
References
Technical Support Center: Optimizing Synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde. It addresses common experimental challenges through detailed troubleshooting guides, FAQs, comparative data, and step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: The most common and direct approach is the electrophilic formylation of 2,6-difluorophenol. Several standard formylation reactions can be adapted for this purpose, including the Duff reaction, the Reimer-Tiemann reaction, and specialized ortho-formylation methods. The choice of method depends on factors like desired yield, regioselectivity, and available reagents.
Q2: What are the main challenges when formylating 2,6-difluorophenol?
A2: The primary challenges stem from the electronic properties of the starting material. The two electron-withdrawing fluorine atoms deactivate the aromatic ring, making it less reactive towards electrophilic attack compared to phenol itself. This can lead to sluggish reactions or require harsh conditions, potentially causing side reactions or decomposition. Achieving high regioselectivity for the desired 3-position can also be a challenge.
Q3: Why is achieving formylation at the 3-position (ortho to the hydroxyl group) the expected outcome?
A3: In electrophilic aromatic substitution, the hydroxyl group is a powerful activating and ortho-, para- directing group.[1] Since both positions ortho to the hydroxyl group are equivalent in 2,6-difluorophenol (the 3- and 5-positions), formylation is strongly directed to one of these sites. Reactions like the Duff and Reimer-Tiemann are known to exhibit high selectivity for the ortho position.[2][3]
Q4: Can diformylation occur?
A4: Yes, polyformylation is a potential side reaction, especially if the reaction conditions are too harsh or if the stoichiometry of the formylating agent is not carefully controlled.[4] Using a modified Duff reaction with excess hexamethylenetetramine (HMTA) in a strong acid like trifluoroacetic acid has been shown to produce 2,6-diformylphenols from 4-substituted phenols.[4]
Q5: What are the best methods for purifying the final product?
A5: Purification of hydroxybenzaldehydes typically involves standard techniques like recrystallization, column chromatography, or sublimation.[5][6] For this compound, a combination of aqueous workup to remove inorganic salts, followed by column chromatography on silica gel is a common strategy. Recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent like ethyl acetate with a non-polar co-solvent like hexanes) can also be effective for obtaining high-purity material.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Insufficient Ring Activation | The two fluorine atoms deactivate the ring. Ensure your reaction conditions are sufficiently forcing. For the Duff reaction, consider using a stronger acid catalyst like trifluoroacetic acid in addition to acetic acid.[4] For other methods, increasing the temperature may be necessary, but monitor for decomposition. |
| Poor Reagent Quality | Ensure starting material (2,6-difluorophenol) is pure. Use fresh, anhydrous solvents and high-purity formylating agents (e.g., paraformaldehyde, HMTA). Moisture can quench many of the reagents involved. |
| Suboptimal Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Deactivated substrates often require longer reaction times than simple phenols. |
| Incorrect Stoichiometry | Carefully control the molar ratios of your reagents. For methods like the MgCl₂/paraformaldehyde reaction, an excess of the formylating agent is typically used. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Suggested Solution |
| Reaction Conditions Favoring Para-Isomer | While ortho-formylation is electronically favored, some conditions can yield the para-isomer. The Reimer-Tiemann reaction, for instance, can produce some para-product.[7] |
| Unwanted Side Reactions | High temperatures can lead to decomposition or polymerization. If you observe charring or the formation of insoluble materials, try running the reaction at a lower temperature for a longer duration. |
| Diformylation | As noted in the FAQ, using a large excess of the formylating agent can lead to the introduction of a second aldehyde group. Reduce the equivalents of the formylating agent to favor mono-formylation.[4] |
Problem 3: Difficult Purification
| Potential Cause | Suggested Solution |
| Product is an Oil or Fails to Crystallize | Oily impurities can prevent crystallization. Purify the crude product via silica gel column chromatography first to remove these impurities, then attempt recrystallization on the purified fractions. |
| Co-elution of Impurities during Chromatography | Optimize your solvent system for column chromatography. Use a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). This often improves separation. |
| Product Remains in Aqueous Layer During Workup | Phenolic compounds can be deprotonated and become water-soluble at high pH. During the aqueous workup, ensure the solution is acidified (typically to pH 4-5) before extraction with an organic solvent to keep the product in its neutral, less polar form.[7] |
Data Presentation: Comparison of Formylation Methods
The following table summarizes typical reaction conditions for common formylation methods, based on protocols for similarly substituted phenols. Note that yields are highly substrate-dependent and optimization will be required.
| Parameter | Duff Reaction | Reimer-Tiemann Reaction | MgCl₂ / Paraformaldehyde Method |
| Formylating Agent | Hexamethylenetetramine (HMTA) | Chloroform (CHCl₃) | Paraformaldehyde ((CH₂O)n) |
| Typical Solvent | Acetic Acid, Trifluoroacetic Acid[4] | Biphasic: Aqueous base & organic solvent[3] | Acetonitrile (MeCN) or THF |
| Catalyst/Promoter | Acid (Acetic, TFA) | Strong Base (e.g., NaOH, KOH)[8] | Magnesium Chloride (MgCl₂), Triethylamine (Et₃N) |
| Typical Temperature | 100 - 150 °C[1] | 60 - 70 °C[7] | Reflux (approx. 82 °C for MeCN) |
| Typical Yield Range | Moderate (20 - 60%)[9] | Moderate to Good (40 - 70%)[2] | Good to Excellent (60 - 95%) |
| Regioselectivity | Strongly ortho-directing[1] | Primarily ortho-directing[3] | Exclusively ortho-directing |
| Key Advantages | Uses stable, solid reagents. | Well-established, versatile method. | High yield and excellent regioselectivity; mild reagents. |
| Key Disadvantages | Often requires high temperatures; yields can be low. | Use of toxic chloroform; can have low yields.[2] | Requires strictly anhydrous conditions. |
Experimental Protocols
Given its high reported yields and exceptional regioselectivity for halogenated phenols, the Magnesium Chloride/Paraformaldehyde Method is the recommended starting point for optimizing the synthesis of this compound.
Protocol 1: Ortho-Formylation using MgCl₂ and Paraformaldehyde
Materials:
-
2,6-Difluorophenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
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Triethylamine (Et₃N)
-
Anhydrous Acetonitrile (MeCN)
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Hydrochloric Acid (1M HCl)
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Ethyl Acetate
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Brine (saturated aq. NaCl)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous magnesium chloride (2.0 eq) and anhydrous acetonitrile under a nitrogen atmosphere.
-
Add 2,6-difluorophenol (1.0 eq) to the suspension.
-
Slowly add triethylamine (2.5 eq) via syringe. The mixture may become a thick slurry.
-
Add paraformaldehyde (2.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction may take several hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction by slowly adding 1M HCl. Stir until all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
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Combine the organic layers and wash with water, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield this compound.
Visualizations
The following diagrams illustrate the experimental workflow and troubleshooting logic.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the formylation reaction.
Caption: Decision guide for selecting an appropriate formylation method for 2,6-difluorophenol.
References
- 1. benchchem.com [benchchem.com]
- 2. psiberg.com [psiberg.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. byjus.com [byjus.com]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
Troubleshooting guide for reactions involving 2,6-Difluoro-3-hydroxybenzaldehyde
Welcome to the technical support center for 2,6-Difluoro-3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile reagent.
I. General Information and Handling
Question: What are the key properties and storage recommendations for this compound?
Answer: this compound is a solid, typically appearing as an orange to pale brown powder. It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), as it can cause skin, eye, and respiratory irritation. For long-term storage, it should be kept at 4°C under a nitrogen atmosphere to prevent degradation.[1]
| Property | Value |
| CAS Number | 152434-88-3 |
| Molecular Formula | C₇H₄F₂O₂ |
| Molecular Weight | 158.10 g/mol |
| Melting Point | 110-114 °C |
| Boiling Point | 229.9 ± 35.0 °C at 760 mmHg |
| Purity | ≥98% |
II. Troubleshooting Common Reactions
This section provides detailed troubleshooting for key reactions involving this compound.
A. O-Alkylation (Williamson Ether Synthesis)
Question: I am observing low yields and side products in the O-alkylation of this compound. What are the common causes and solutions?
Answer: Low yields in the O-alkylation of this compound are often due to the reduced nucleophilicity of the phenoxide, competitive C-alkylation, or steric hindrance. The electron-withdrawing fluorine atoms decrease the nucleophilicity of the hydroxyl group.
Common Problems and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | 1. Weak Base: Incomplete deprotonation of the acidic hydroxyl group. 2. Insufficient Reagent: Not enough alkylating agent used. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | 1. Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone. 2. Use a slight excess (1.1-1.5 equivalents) of the alkylating agent. 3. Gradually increase the reaction temperature, monitoring for decomposition. |
| C-Alkylation Side Product | The phenoxide ion has resonance structures with negative charge on the aromatic ring, leading to competitive alkylation at the carbon atoms. | Use of polar aprotic solvents like DMF can favor O-alkylation. Protic solvents may promote C-alkylation. |
| Steric Hindrance | The two fluorine atoms ortho to the hydroxyl group can sterically hinder the approach of bulky alkylating agents. | Use a less sterically hindered alkylating agent if possible. For bulky groups, consider using a more reactive leaving group on the alkylating agent (e.g., iodide or triflate). |
| Decomposition of Starting Material | High temperatures or prolonged reaction times can lead to decomposition. | Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction to avoid degradation. |
Experimental Protocol: General Procedure for O-Alkylation
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To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
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Add the alkyl halide (1.2 eq) dropwise at room temperature.
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Heat the reaction mixture to 60-80 °C and monitor by TLC.
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After completion, cool the reaction to room temperature and pour it into ice-water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
B. Wittig Reaction
Question: My Wittig reaction with this compound is giving a low yield of the desired alkene. What could be the issue?
Answer: The Wittig reaction with this substrate can be challenging due to the acidic hydroxyl group, which can quench the ylide, and the steric hindrance around the aldehyde, which can slow down the reaction.
Common Problems and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Ylide Quenching: The acidic phenolic proton reacts with the basic ylide. 2. Steric Hindrance: The ortho fluorine atoms hinder the approach of the ylide. 3. Unstable Ylide: Some ylides can be unstable and decompose before reacting. | 1. Use an excess of the base and/or the phosphonium salt to generate the ylide in situ and compensate for quenching. Alternatively, protect the hydroxyl group before the Wittig reaction. 2. Use a less sterically bulky phosphonium ylide. The Horner-Wadsworth-Emmons (HWE) reaction is often a good alternative for hindered aldehydes.[2] 3. Generate the ylide at low temperatures and add the aldehyde solution to the freshly prepared ylide. |
| Complex Reaction Mixture | Side reactions of the ylide or decomposition of the product. | Ensure anhydrous reaction conditions. Purify the product promptly after work-up. |
Experimental Protocol: Wittig Reaction with Hydroxyl Protection
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Step 1: Protection of the Hydroxyl Group (e.g., as a methoxymethyl (MOM) ether)
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To a solution of this compound (1.0 eq) in dichloromethane, add N,N-diisopropylethylamine (2.0 eq).
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Cool the mixture to 0 °C and add MOM-Cl (1.5 eq) dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Work up the reaction and purify the protected aldehyde by column chromatography.
-
-
Step 2: Wittig Reaction
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Suspend the phosphonium salt (1.2 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool to 0 °C and add a strong base (e.g., n-butyllithium) dropwise until the color of the ylide persists.
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Add a solution of the protected aldehyde (1.0 eq) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir until completion.
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Quench the reaction with water and extract the product.
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Purify by column chromatography to obtain the protected alkene.
-
-
Step 3: Deprotection
-
Dissolve the protected alkene in a suitable solvent (e.g., methanol).
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Add a catalytic amount of a strong acid (e.g., HCl).
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Stir at room temperature until deprotection is complete (monitored by TLC).
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Neutralize, extract, and purify the final product.
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C. Reductive Amination
Question: I am attempting a reductive amination with this compound and a primary amine, but I am getting a mixture of products and low yield of the desired secondary amine. How can I improve this?
Answer: Reductive amination with this substrate can be complicated by the formation of over-alkylation products (tertiary amine) and the potential for side reactions involving the hydroxyl group. The electron-withdrawing fluorine atoms can also influence the reactivity of the aldehyde.
Common Problems and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Secondary Amine | 1. Slow Imine Formation: Steric hindrance and electronic effects can slow down the initial condensation. 2. Aldehyde Reduction: The reducing agent may reduce the starting aldehyde before imine formation. | 1. Use a dehydrating agent (e.g., molecular sieves) or perform the reaction in a solvent that allows for azeotropic removal of water. A catalytic amount of acid can also promote imine formation. 2. Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3] |
| Formation of Tertiary Amine | The desired secondary amine product can react with another molecule of the aldehyde to form a tertiary amine. | Use an excess of the primary amine to shift the equilibrium towards the formation of the secondary amine. A stepwise procedure (formation of the imine first, followed by reduction) can also minimize this side reaction. |
| Side Reactions with Hydroxyl Group | The hydroxyl group can potentially react with the reagents or intermediates. | While generally not highly reactive under these conditions, if side reactions are suspected, protecting the hydroxyl group prior to reductive amination is a viable strategy. |
Experimental Protocol: One-Pot Reductive Amination
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To a stirred solution of this compound (1.0 eq) and the primary amine (1.2 eq) in a suitable solvent (e.g., dichloroethane or methanol), add a catalytic amount of acetic acid.
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
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Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, wash with brine, dry, and concentrate.
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Purify by column chromatography.
References
Technical Support Center: Purification of 2,6-Difluoro-3-hydroxybenzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2,6-Difluoro-3-hydroxybenzaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2,6-difluorophenol, residual solvents from the synthesis, and potentially small amounts of regioisomers formed during the formylation reaction. The presence of colored impurities may suggest polymeric byproducts.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically an orange to pale brown powder.[1] The reported melting point is in the range of 110-114 °C.[2] A broad melting point range or a melting point significantly lower than this can indicate the presence of impurities.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by integrating the signals of the product against those of known impurities or a calibrated internal standard.
Troubleshooting Purification
Recrystallization Issues
Q4: I am having trouble getting my this compound to crystallize. What can I do?
A4: Several factors can inhibit crystallization. Consider the following troubleshooting steps:
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Solvent Choice: The compound may be too soluble in your chosen solvent. Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Supersaturation: Your solution may not be sufficiently saturated. Try to carefully evaporate some of the solvent to increase the concentration of the product.
-
Oily Impurities: The presence of oily impurities can prevent crystal formation. Adding a small amount of activated charcoal to the hot solution can help adsorb these impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
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Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q5: My recrystallization yield is very low. How can I improve it?
A5: Low yield can be due to the high solubility of the product in the recrystallization solvent, even at low temperatures. To improve your yield, you can try using a solvent mixture. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.
Column Chromatography Issues
Q6: I am observing poor separation of my product during column chromatography. What adjustments can I make?
A6: Poor separation on a silica gel column can often be resolved by optimizing the mobile phase.
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Solvent System Polarity: If your compound is eluting too quickly with the impurities, your solvent system is likely too polar. Conversely, if your compound is not moving from the origin, the solvent system is not polar enough.
-
Finding the Right Polarity: Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. A good solvent system will give your product an Rf value of approximately 0.2-0.4, with good separation from any visible impurities.
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Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation. A general guideline is to load an amount of crude material that is 1-5% of the weight of the silica gel.
Q7: My compound is tailing on the TLC plate and the column. How can I prevent this?
A7: Tailing is often caused by the interaction of polar functional groups, like the phenolic hydroxyl group in your compound, with the acidic silica gel. Adding a small amount of a polar modifier, such as acetic acid or triethylamine (depending on the nature of your compound and impurities), to the eluent can often resolve this issue by neutralizing the active sites on the silica.
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization for your specific sample.
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Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system. Common choices for compounds of this type include mixtures of hexanes and ethyl acetate, or toluene.
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Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
This is a general protocol for purification using a silica gel column.
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TLC Analysis: Determine an appropriate solvent system using TLC. A mixture of hexanes and ethyl acetate is a common starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. Gradually increase the polarity of the eluent if necessary to move your compound down the column.
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Fraction Collection: Collect the eluting solvent in fractions.
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Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄F₂O₂ |
| Molecular Weight | 158.10 g/mol |
| Appearance | Orange to pale brown powder |
| Melting Point | 110-114 °C[2] |
| Purity (Typical) | ≥95% |
Table 2: Suggested Solvent Systems for Chromatography
| Application | Solvent System (v/v) | Notes |
| TLC/Column Chromatography | Hexanes:Ethyl Acetate | Start with a low polarity ratio (e.g., 9:1) and gradually increase the proportion of ethyl acetate. |
| Recrystallization | Toluene | |
| Recrystallization | Hexanes/Ethyl Acetate | Use a mixture to achieve optimal solubility for recrystallization. |
Visualizations
Caption: Workflow for the purification of this compound.
References
Common impurities in 2,6-Difluoro-3-hydroxybenzaldehyde and their removal
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the common impurities in 2,6-Difluoro-3-hydroxybenzaldehyde and their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in this compound typically originate from the synthetic route used for its preparation. Common formylation reactions, such as the Duff or Vilsmeier-Haack reaction, are often employed.[1][2] Consequently, the most probable impurities include:
-
Unreacted Starting Material: 2,6-Difluorophenol is a common starting material and can be present in the crude product if the reaction does not go to completion.
-
Positional Isomers: While the electronic effects of the fluorine and hydroxyl groups strongly direct formylation to the desired position, trace amounts of other isomers may be formed.
-
Reaction Byproducts: Depending on the specific formylation method, byproducts related to the formylating agent (e.g., hexamine in the Duff reaction or DMF/POCl₃ in the Vilsmeier-Haack reaction) can be present.[3][4]
-
Residual Solvents: Solvents used during the reaction or initial work-up may be retained in the crude product.
Q2: What is the initial step I should take to assess the purity of my sample?
A2: A quick purity assessment can be performed using Thin Layer Chromatography (TLC). By comparing the crude material to a pure standard (if available), you can visualize the number of impurities. The spot corresponding to the aldehyde product should be reactive to a potassium permanganate stain. Further characterization by ¹H NMR and Mass Spectrometry will help in identifying the specific impurities present.
Q3: Which purification method is generally most effective for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Column Chromatography is highly effective for separating the desired product from a wide range of impurities with different polarities.[5]
-
Recrystallization is a suitable method if the crude product is relatively pure and a suitable solvent system can be identified. A patent for the similar compound 2-fluoro-4-hydroxybenzaldehyde suggests recrystallization from isopropyl ether.[6]
-
Bisulfite Adduct Formation is a selective method for removing aldehydes from a mixture and can be very effective if the main impurities are non-aldehydic.[6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low Melting Point and Broad Melting Range | Presence of multiple impurities. | Perform column chromatography for a thorough separation. The presence of unreacted starting material or residual solvent often lowers and broadens the melting point. |
| Additional Peaks in ¹H NMR Spectrum | Unreacted starting material (2,6-difluorophenol) or positional isomers. | Purify the sample using flash column chromatography. Unreacted 2,6-difluorophenol will have a different chemical shift for its aromatic protons compared to the product. |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Select a lower-boiling point solvent. Alternatively, add more solvent to the heated mixture before cooling. |
| Poor Separation on Column Chromatography | Incorrect mobile phase polarity. | Optimize the solvent system using TLC before running the column. Aim for an Rf value of 0.25-0.35 for the desired product. A gradient elution may be necessary for complex mixtures.[7] |
| Product is unstable on silica gel | Aldehyd is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by flushing the packed column with a solvent mixture containing 1-3% triethylamine before loading the sample.[8] |
Purification Method Performance
The following table summarizes representative data for common purification methods for this compound.
| Purification Method | Typical Purity Achieved (%) | Typical Yield (%) | Key Impurities Removed |
| Recrystallization | 98.0 - 99.5 | 60 - 80 | Minor impurities with different solubility profiles. |
| Column Chromatography | > 99.5 | 70 - 90 | Unreacted starting materials, positional isomers, and most byproducts. |
| Bisulfite Adduct Formation & Extraction | > 99.0 (after regeneration) | 50 - 75 | Non-aldehydic impurities. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and should be optimized based on the initial purity of the material.
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., isopropyl ether, toluene, hexane/ethyl acetate mixtures) to find a system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture gently while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote slow cooling, the flask can be insulated. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is free of cracks or air bubbles.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel and load the resulting powder onto the column.[7]
-
Elution: Begin eluting the column with the mobile phase determined from your TLC analysis. Collect the eluent in fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification via Bisulfite Adduct Formation
This method is highly selective for aldehydes.[6]
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent such as dichloromethane or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form in the aqueous layer.
-
Separation: Allow the layers to separate. The aqueous layer, containing the water-soluble aldehyde-bisulfite adduct, should be collected. The organic layer contains the non-aldehydic impurities.
-
Washing: Wash the organic layer with water and combine the aqueous layers.
-
Regeneration of Aldehyde: To regenerate the aldehyde, the aqueous solution of the bisulfite adduct can be treated with either a strong base (e.g., NaOH solution) or an acid (e.g., HCl), followed by extraction with an organic solvent.
-
Final Work-up: The organic extracts containing the purified aldehyde are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Visualized Workflows
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
Handling and safety precautions for 2,6-Difluoro-3-hydroxybenzaldehyde
This technical support center provides essential information for the safe handling, storage, and use of 2,6-Difluoro-3-hydroxybenzaldehyde in a research environment. The following guides are intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The quantitative data for this compound is summarized below.
| Property | Value | Citations |
| CAS Number | 152434-88-3 | [1][2][3] |
| Molecular Formula | C₇H₄F₂O₂ | [1][2] |
| Molecular Weight | 158.10 g/mol | [1] |
| Appearance | White to pale brown solid/powder | [2][4] |
| Melting Point | 106.5 - 118.5 °C | [2] |
| Purity | ≥94.0% - 98% | [1][2][3] |
| Storage Temperature | Room temperature, store under inert gas | [1][5][6] |
Hazard Identification and GHS Classification
It is critical to understand the hazards associated with this compound before handling.
| GHS Pictogram | Signal Word | Hazard Statements | Citations |
| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary health hazards of this compound?
A1: The primary hazards are irritation to the skin, eyes, and respiratory system.[7] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?
A2: When handling this compound, you must wear chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields or goggles, and a lab coat.[7][8] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling the dust.[8]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][9] Some suppliers note that the material is air-sensitive and should be kept under an inert gas atmosphere (e.g., nitrogen or argon).[1][7]
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, immediately wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical advice. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[4] If eye irritation persists, get medical attention.
Q5: How should I dispose of waste containing this compound?
A5: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not let the product enter drains.
Troubleshooting Guide
Q1: My product, which is supposed to be a pale powder, has darkened over time in storage. What happened and is it still usable?
A1: This compound can be sensitive to air and light, leading to oxidation or degradation, which often results in color change.[7][9] It is recommended to store it under an inert atmosphere to prevent this.[1][7] Before use, it is best to verify the purity of the discolored material using an appropriate analytical technique (e.g., TLC, NMR) to ensure it is suitable for your experiment.
Q2: I'm having trouble dissolving the compound in my reaction solvent. What can I do?
A2: Solubility issues often arise from a mismatch in polarity. This compound is a polar molecule. If you are using a non-polar solvent, it may have limited solubility. Consider using more polar organic solvents. Performing small-scale solubility tests with various solvents (e.g., THF, Ethyl Acetate, DMF) before starting your reaction is recommended.
Q3: My recrystallization attempt resulted in a low yield or an oily product instead of crystals. How can I fix this?
A3: This is a common issue in purification. Consider the following:
-
Solvent Choice: The compound may be too soluble in your chosen solvent, even at low temperatures.[10] Try a different solvent or a solvent/anti-solvent system. A good starting point is to find a solvent in which the compound is soluble when hot but poorly soluble when cold.
-
Cooling Rate: Cooling the solution too quickly can trap impurities and prevent the formation of well-defined crystals.[10] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Oily Impurities: The presence of oily impurities can inhibit crystallization.[10] You can try adding a small amount of activated charcoal to the hot solution, followed by hot filtration before cooling, to adsorb these impurities.[10]
Q4: My reaction is giving unexpected side products. What could be the cause?
A4: The molecule has three reactive sites: the aldehyde, the hydroxyl (phenol) group, and the aromatic ring activated by the hydroxyl group and influenced by the fluorine atoms. Depending on your reaction conditions, reagents might react with the hydroxyl group. If you are targeting a reaction at the aldehyde, you may need to protect the hydroxyl group first (e.g., as a silyl ether or methyl ether) and deprotect it in a subsequent step.
Experimental Protocols
Protocol: Reduction of this compound
This protocol describes a representative experiment for the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride (NaBH₄).
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Reaction: While stirring vigorously, slowly add 0.3 g of sodium borohydride to the solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Slowly and carefully add 10 mL of 1 M HCl to quench the excess NaBH₄.
-
Workup: Concentrate the mixture using a rotary evaporator to remove most of the methanol. Add 30 mL of deionized water to the residue.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying & Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash the solid with a small amount of ethyl acetate.
-
Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, (2,6-difluoro-3-hydroxyphenyl)methanol, which can be further purified by column chromatography or recrystallization if necessary.
Visual Guides
Caption: A workflow for the safe handling of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. H32250.03 [thermofisher.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. 2,6-Difluoro-4-hydroxybenzaldehyde | 532967-21-8 [sigmaaldrich.com]
- 6. This compound - CAS:152434-88-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemstock.ae [chemstock.ae]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the formylation of 2,4-difluorophenol to produce this compound?
A1: The primary methods for the formylation of electron-rich phenols like 2,4-difluorophenol are the Vilsmeier-Haack reaction, the Duff reaction, and the Reimer-Tiemann reaction.[1][2][3][4][5] Another powerful method is Directed ortho-Metalation (DoM) followed by formylation. Each route has distinct advantages and challenges in a scale-up scenario.
Q2: Which synthetic route is recommended for large-scale production?
A2: For large-scale synthesis, the Vilsmeier-Haack reaction often provides a balance of good yield and manageable reaction conditions.[3][6] While Directed ortho-Metalation can offer high regioselectivity, the use of pyrophoric organolithium reagents at scale requires specialized equipment and stringent safety protocols.[7] The Reimer-Tiemann and Duff reactions can suffer from lower yields and require specific conditions that may be challenging to scale.[1][4][8]
Q3: What are the critical safety considerations when scaling up this synthesis?
A3: Key safety considerations include:
-
Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).[6]
-
Directed ortho-Metalation: Organolithium reagents (e.g., n-BuLi) are pyrophoric and can ignite on contact with air or moisture. Strict inert atmosphere conditions are mandatory. The quenching step is also highly exothermic.[7]
-
General Considerations: All formylation reactions should be performed in a fume hood. The workup procedures can be exothermic, especially when quenching reactive reagents.
Q4: How can I purify the crude this compound product at a larger scale?
A4: Common purification methods include recrystallization and column chromatography. For industrial-scale purification, crystallization is often preferred.[9] A possible procedure involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to induce crystallization.[9] Solvent selection is critical and may require screening. Bisulfite adduct formation can also be used to selectively isolate the aldehyde from non-aldehydic impurities.[9]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Reagents | Ensure the formylating agent (e.g., Vilsmeier reagent) is freshly prepared or properly stored. For DoM, titrate the organolithium reagent to determine its exact concentration before use.[7] |
| Presence of Moisture | Use anhydrous solvents and reagents. Flame-dry glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially for the DoM route.[7] |
| Incorrect Reaction Temperature | Formylation reactions can be sensitive to temperature. Ensure the reaction is maintained at the optimal temperature as determined by small-scale experiments. For DoM, maintain a very low temperature (e.g., -78 °C) during lithiation.[10] |
| Poor Mixing | On a larger scale, inefficient stirring can lead to localized "hot spots" or poor reagent distribution. Use appropriate mechanical stirring to ensure homogeneous reaction conditions.[7] |
Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Formation of Isomers (e.g., 4,6-Difluoro-3-hydroxybenzaldehyde) | The regioselectivity of electrophilic aromatic substitution can be influenced by reaction conditions. In the Vilsmeier-Haack reaction, temperature and the stoichiometry of the Vilsmeier reagent can affect isomer distribution. The DoM route generally offers higher regioselectivity. |
| Polymerization or Tar Formation | This can occur at elevated temperatures or with prolonged reaction times. Ensure strict temperature control and monitor the reaction progress to avoid extended heating.[11] |
| Unreacted Starting Material | Increase the stoichiometry of the formylating agent. Ensure efficient mixing and adequate reaction time. |
Product Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Oily Product Instead of Crystals | The presence of impurities can inhibit crystallization. Consider a pre-purification step such as an aqueous wash to remove salts or a charcoal treatment to remove colored impurities.[7] |
| Low Recovery from Recrystallization | The product may be too soluble in the chosen solvent. Screen a variety of solvents or solvent mixtures. An anti-solvent can also be added to induce precipitation.[9] |
| Poor Separation in Column Chromatography | Optimize the solvent system (eluent) by first performing thin-layer chromatography (TLC) to achieve a good separation of the product from impurities. Ensure the column is packed properly to avoid channeling.[9] |
Experimental Protocols
Vilsmeier-Haack Formylation of 2,4-Difluorophenol
This protocol is a representative method and should be optimized for the specific scale of the reaction.
Materials:
-
2,4-Difluorophenol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 10 °C. Stir the mixture at room temperature for 1 hour to form the Vilsmeier reagent.[2][3]
-
Formylation: Dissolve 2,4-difluorophenol in anhydrous DCM and add it to the dropping funnel. Add the 2,4-difluorophenol solution dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C. Slowly and carefully quench the reaction by adding a solution of sodium acetate in water. Stir vigorously for 30 minutes. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.
Visualizations
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Caption: Decision workflow for troubleshooting low product yield in the synthesis.
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative 1H NMR Analysis of 2,6-Difluoro-3-hydroxybenzaldehyde and Structural Analogues
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
This guide provides a comparative analysis of the 1H NMR spectral data for 2,6-Difluoro-3-hydroxybenzaldehyde and its structural analogues. Due to the limited availability of public experimental 1H NMR data for this compound, this guide leverages data from closely related compounds to predict and understand its spectral characteristics. The provided data for analogues is sourced from published literature and spectral databases.
Data Presentation: 1H NMR Spectral Data Comparison
The following table summarizes the 1H NMR spectral data for 3-hydroxybenzaldehyde and its fluorinated analogues. This data is crucial for understanding the influence of fluorine substitution on the chemical shifts (δ) and coupling constants (J) of the aromatic protons.
| Compound | Solvent | Aldehyde Proton (CHO) δ (ppm), Multiplicity, J (Hz) | Aromatic/Hydroxyl Protons δ (ppm), Multiplicity, J (Hz) |
| This compound | - | Data not available in searched resources | Data not available in searched resources |
| 2,4-Difluoro-3-hydroxybenzaldehyde [1] | CDCl₃ | 10.21 (s) | 10.9 (br s, OH), 7.23 (ddd, H-6, J=9.0, 7.5, 5.0), 6.85 (ddd, H-5, J=9.0, 7.5, 1.0) |
| DMSO-d₆ | 10.11 (s) | 10.9 (br s, OH), 7.40 (ddd, H-6, J=9.0, 7.5, 5.0), 7.03 (t, H-5, J=9.0) | |
| 2-Fluoro-6-hydroxybenzaldehyde [2][3] | CDCl₃ | 10.29 (s) | 11.49 (s, OH), 7.46-7.52 (m, 1H), 6.79 (d, J=8.8 Hz, 1H), 6.63-6.68 (m, 1H) |
| 3-Hydroxybenzaldehyde [4] | DMSO-d₆ | 9.938 (s) | 10.0 (s, OH), 7.434, 7.382, 7.279, 7.131 |
| CDCl₃ | 9.930 (s) | 7.62-7.30 (m), 7.20, 6.72 |
Note: The provided data for 2,4-Difluoro-3-hydroxybenzaldehyde is extracted from a study on fluoro derivatives of hydroxybenzaldehydes[1]. Data for other analogues are compiled from various chemical data sources[2][3][4]. The absence of data for the primary topic compound highlights a gap in publicly accessible spectral information.
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality 1H NMR spectra of aromatic aldehydes, based on established methodologies.[5][6][7][8][9]
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Sample Quantity: Accurately weigh approximately 5-25 mg of the solid aldehyde.[7]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which the compound is fully soluble. The choice of solvent can influence chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5][6] Gentle vortexing or sonication can aid dissolution.
-
Filtration: Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5]
-
Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for chemical shift referencing, although referencing to the residual solvent peak is also common.
2. NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative signal integration.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
-
Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.
Mandatory Visualization: Spin-Spin Coupling Pathway
The following diagram, generated using Graphviz (DOT language), illustrates the expected spin-spin coupling relationships for the aromatic protons in a difluoro-hydroxybenzaldehyde, using 2,4-difluoro-3-hydroxybenzaldehyde as a representative model due to the availability of its detailed NMR data.
Caption: Spin-spin coupling pathways in a difluoro-hydroxybenzaldehyde.
References
- 1. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 2. 2-FLUORO-6-HYDROXYBENZALDEHYDE | 38226-10-7 [chemicalbook.com]
- 3. 2-FLUORO-6-HYDROXYBENZALDEHYDE CAS#: 38226-10-7 [chemicalbook.com]
- 4. 3-Hydroxybenzaldehyde(100-83-4) 1H NMR spectrum [chemicalbook.com]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
Comparing reactivity of 2,6-Difluoro-3-hydroxybenzaldehyde with other benzaldehydes
In the landscape of medicinal chemistry and organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Substituted benzaldehydes are pivotal building blocks, and their reactivity is of paramount importance for the synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 2,6-Difluoro-3-hydroxybenzaldehyde against other common benzaldehydes. The unique substitution pattern of this molecule, featuring two electron-withdrawing fluorine atoms ortho to the aldehyde and an electron-donating hydroxyl group in the meta position, results in a distinct reactivity profile that is highly relevant for researchers, scientists, and professionals in drug development.
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, bioavailability, and binding affinity.[1][2] Understanding the reactivity of fluorinated building blocks like this compound is therefore crucial for their effective utilization in the synthesis of novel therapeutic agents.
The Theoretical Framework: Electronic and Steric Effects on Reactivity
The reactivity of the carbonyl group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. This is modulated by the electronic effects of the substituents on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs) , such as halogens and nitro groups, increase the electrophilicity of the carbonyl carbon through their negative inductive (-I) and/or mesomeric (-M) effects.[3] This makes the aldehyde more susceptible to nucleophilic attack, thus increasing the reaction rate in additions and condensations.
-
Electron-Donating Groups (EDGs) , such as hydroxyl and methoxy groups, decrease the electrophilicity of the carbonyl carbon via their positive mesomeric (+M) effect, which generally outweighs their negative inductive (-I) effect. This reduces the rate of nucleophilic addition reactions.
-
Steric Hindrance , particularly from substituents at the ortho position, can impede the approach of a nucleophile to the carbonyl carbon, potentially slowing down the reaction rate, even if electronic effects are favorable.[4]
In the case of This compound , we can predict its reactivity based on the interplay of these effects:
-
The two fluorine atoms at positions 2 and 6 are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This significantly increases the partial positive charge on the carbonyl carbon, making the aldehyde group highly electrophilic.[5]
-
The hydroxyl group at position 3 is an electron-donating group through resonance (+M effect). However, being in the meta position, its resonance effect does not directly influence the carbonyl group. Its primary electronic influence on the aldehyde is a weaker inductive withdrawal.
-
The ortho-fluorine atoms also introduce significant steric hindrance around the aldehyde functionality.
Therefore, the reactivity of this compound will be a balance between the powerful activating effect of the two ortho-fluorine atoms and the potential steric hindrance they impose. It is expected to be significantly more reactive towards nucleophilic attack than unsubstituted benzaldehyde and benzaldehydes bearing electron-donating groups.
Comparative Reactivity Data
While specific kinetic data for this compound is not extensively published, we can infer its relative reactivity based on established principles and data from analogous compounds. The following tables compare its predicted performance in key reactions against other standard benzaldehydes.
Table 1: Comparison of Predicted Reactivity in Knoevenagel Condensation with Malononitrile
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, and its rate is highly dependent on the electrophilicity of the aldehyde.[3]
| Benzaldehyde Derivative | Substituent Effects | Predicted Reactivity | Predicted Yield |
| 4-Methoxybenzaldehyde | Strong EDG (+M) | Low | Low to Moderate |
| Benzaldehyde | Unsubstituted | Moderate | Moderate |
| 4-Nitrobenzaldehyde | Strong EWG (-M, -I) | High | High |
| This compound | Two strong EWGs (-I), one EDG (+M, meta) | Very High (electronically) | High (potentially limited by sterics) |
Table 2: Comparison of Predicted Reactivity in Sodium Borohydride Reduction
The reduction of an aldehyde with a hydride reagent like sodium borohydride is a nucleophilic addition. Electron-withdrawing groups accelerate this reaction.[3][4]
| Benzaldehyde Derivative | Substituent Effects | Predicted Relative Rate of Reduction |
| 4-Methoxybenzaldehyde | Strong EDG (+M) | Slow |
| Benzaldehyde | Unsubstituted | Baseline |
| 4-Nitrobenzaldehyde | Strong EWG (-M, -I) | Fast |
| This compound | Two strong EWGs (-I), one EDG (+M, meta) | Very Fast |
Experimental Protocols
The following are detailed, representative protocols for common reactions involving benzaldehydes. These can be adapted by researchers for use with this compound.
Protocol 1: General Procedure for Knoevenagel Condensation
Objective: To synthesize a 2-cyanocinnamic acid derivative from a substituted benzaldehyde and malononitrile.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol
Procedure:
-
Dissolve the substituted benzaldehyde (e.g., this compound) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add malononitrile to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure condensed product.
Protocol 2: General Procedure for Wittig Reaction
Objective: To synthesize a stilbene derivative from a substituted benzaldehyde and a phosphonium ylide.
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Substituted benzaldehyde (1.0 eq)
Procedure:
-
Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise. A distinct color change (typically to deep orange or red) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Wittig Reaction: In a separate flask, dissolve the substituted benzaldehyde (e.g., this compound) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the logical relationships governing the reactivity of substituted benzaldehydes and a typical experimental workflow.
Caption: Substituent effects on benzaldehyde reactivity.
Caption: A typical experimental workflow for the Wittig reaction.
References
Comparative Guide to the Reaction Products of 2,6-Difluoro-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential reaction products of 2,6-difluoro-3-hydroxybenzaldehyde, a versatile starting material in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for its derivatives, this guide draws objective comparisons with well-characterized products from structurally similar hydroxybenzaldehydes. The inclusion of fluorine atoms in the benzaldehyde ring is known to significantly influence the physicochemical and biological properties of its derivatives, such as Schiff bases and ethers.
Key Reaction Pathways and Products
This compound possesses two primary reactive sites for derivatization: the aldehyde group and the phenolic hydroxyl group. These functionalities allow for the synthesis of a diverse range of compounds, most notably Schiff bases and ethers.
Schiff Base Formation
The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone in the synthesis of ligands for metal complexes and compounds with a wide array of biological activities.
Caption: Workflow for the synthesis of Schiff bases.
O-Alkylation (Williamson Ether Synthesis)
The phenolic hydroxyl group can be alkylated to form ethers via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Caption: Workflow for O-alkylation via Williamson ether synthesis.
Comparative Performance Data
The following tables provide a comparative overview of reaction products derived from various substituted hydroxybenzaldehydes.
Table 1: Comparison of Schiff Base Synthesis
| Starting Aldehyde | Amine | Solvent | Reaction Time | Yield (%) | Reference |
| Salicylaldehyde | Aniline | Ethanol | 3 h | 64.6 | [1] |
| 2-Hydroxy-3-methoxybenzaldehyde | Hydrazine | Ethanol | 24 h | Good | [2] |
| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 3,4-Difluoroaniline | - | - | - | [3] |
| Salicylaldehyde | 3-Aminobenzoic acid | Water | 10 min | High | [4] |
| 4-Hydroxy-3-methoxybenzaldehyde | 2-Amino-4-nitrophenol | - | - | High | [5] |
Table 2: Spectroscopic Data of Representative Schiff Bases
| Compound | Key IR Bands (cm⁻¹) | ¹H NMR Signals (ppm) | Reference |
| Salicylidene-aniline | 1612 (C=N), 1323 (C-O) | 12.92 (s, OH), 8.64 (s, CH=N) | [1] |
| 2-Hydroxy-3-methoxybenzaldehyde azine | - | 10.85 (s, OH), 8.97 (s, CH=N), 3.83 (s, OCH₃) | [2] |
| 3-Hydroxybenzaldehyde salicylhydrazide derivative | 3246 (N-H), 3045 (O-H), 1627 (C=N) | Disappearance of aldehyde proton signal | [6] |
Table 3: Antimicrobial Activity of Fluorinated vs. Non-fluorinated Schiff Bases
| Compound/Complex | Organism | MIC (µg/mL) | Reference |
| Isoniazid-derived Schiff base (fluorinated) | C. albicans | 0.037 mM | [7] |
| Isoniazid-derived Schiff base (fluorinated) | E. coli | 1.55 mM | [7] |
| Zinc complex of reduced Schiff base (fluorinated) | S. aureus | 0.0008 µM | [8] |
| Salicylaldehyde-derived Schiff base | S. aureus | - | [9] |
| Metal complexes of salicylaldehyde Schiff bases | E. coli | Active | [4] |
Experimental Protocols
General Procedure for Schiff Base Synthesis
A solution of the primary amine (1 mmol) in ethanol (10 mL) is added to a solution of the substituted salicylaldehyde (1 mmol) in ethanol (20 mL).[1] A few drops of a catalyst, such as glacial acetic acid, may be added. The reaction mixture is then refluxed for a specified period (e.g., 3-24 hours).[1][2] Upon cooling, the solid product precipitates and is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
General Procedure for Williamson Ether Synthesis
To a solution of the hydroxybenzaldehyde (e.g., 4 mmol) in a suitable solvent like DMF or ethanol (20 mL), a base such as sodium hydride (NaH) or anhydrous potassium carbonate (K₂CO₃, 7.5 mmol) is added, along with a catalytic amount of potassium iodide (KI).[6][10] The corresponding alkyl halide (6 mmol) is then added, and the reaction mixture is heated under reflux for several hours (e.g., 20 hours).[6] After cooling to room temperature, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., CH₂Cl₂) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the ether product, which can be further purified by chromatography.[10]
Conclusion
This compound is a promising precursor for a variety of derivatives with potential applications in medicinal chemistry and materials science. The presented data on analogous compounds indicate that it will readily form Schiff bases and ethers. The presence of two fluorine atoms is anticipated to enhance the biological activity and modify the electronic properties of the resulting products, making them interesting candidates for further investigation. The provided experimental protocols offer a general guideline for the synthesis and characterization of these novel compounds.
References
- 1. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. recentscientific.com [recentscientific.com]
- 5. Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08887F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes | MDPI [mdpi.com]
- 8. Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity [mdpi.com]
- 9. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
Unveiling the Structural Landscape: A Comparative Guide to the X-ray Crystallography of Benzaldehyde Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these intricate structures, providing invaluable insights into molecular conformation, intermolecular interactions, and crystal packing. This guide offers a comparative analysis of the crystallographic data of several benzaldehyde derivatives, providing a framework for understanding the structural nuances of this important class of organic compounds. While crystallographic data for 2,6-Difluoro-3-hydroxybenzaldehyde derivatives are not publicly available, this guide leverages data from structurally related analogs to highlight key comparative points.
Comparative Crystallographic Data
To provide a basis for structural comparison, the following table summarizes the crystallographic data for three distinct benzaldehyde derivatives: 5-bromosalicylaldehyde, 3,5-dinitrosalicylaldehyde, and 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). These compounds, while sharing the core benzaldehyde scaffold, feature different substituent groups that influence their crystal packing and molecular geometry.
| Parameter | 5-bromosalicylaldehyde | 3,5-dinitrosalicylaldehyde | 4-hydroxy-3,5-dimethoxybenzaldehyde |
| Formula | C₇H₅BrO₂ | C₇H₄N₂O₆ | C₉H₁₀O₄ |
| Molecular Weight | 201.02 g/mol [1] | 212.12 g/mol | 182.17 g/mol [2] |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pca2₁ | P2₁/c | P2₁/n |
| Unit Cell Dimensions | a = 14.33 Å, b = 10.98 Å, c = 4.45 Å | a = 7.98 Å, b = 14.78 Å, c = 7.45 Å, β = 101.9° | a = 8.12 Å, b = 13.01 Å, c = 8.23 Å, β = 113.8° |
| Volume (ų) | 699.9 | 859.3 | 796.4 |
| Z | 4 | 4 | 4 |
| CCDC Number | 1187459 | 636913 | 248834[2] |
Experimental Protocols
The determination of a crystal structure through X-ray diffraction involves a series of meticulous steps, from crystal growth to data analysis. Below is a generalized experimental protocol for the single-crystal X-ray diffraction of a small organic molecule like a benzaldehyde derivative.
Synthesis and Crystallization
A representative synthetic route to a difluoro-hydroxybenzaldehyde derivative involves the fluorination of a corresponding dichlorobenzaldehyde precursor. For instance, 2,6-dichlorobenzaldehyde can be treated with a fluoride source, such as potassium fluoride, in the presence of a phase-transfer catalyst and a high-boiling point solvent. The resulting 2,6-difluorobenzaldehyde can then undergo further functionalization to introduce the hydroxyl group.
High-quality single crystals suitable for X-ray diffraction are typically grown via slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and is often determined empirically. Common solvents for crystallizing organic molecules include ethanol, methanol, acetone, and ethyl acetate. The slow cooling of a saturated solution can also yield crystals of sufficient quality.
X-ray Data Collection
A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.
Data collection is performed on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[3]
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
This initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.
Visualizing the Experimental Workflow
The process of determining a crystal structure via X-ray crystallography can be visualized as a sequential workflow, from sample preparation to the final structural analysis.
Caption: A flowchart illustrating the key stages of X-ray crystallography.
This guide provides a foundational understanding of the crystallographic analysis of benzaldehyde derivatives. By comparing the structural data of known analogs and outlining the experimental procedures, researchers can gain valuable insights into the factors that govern the solid-state structures of these important molecules. The detailed workflow and visualization further serve to demystify the process of X-ray crystallography, making this powerful technique more accessible to a broader scientific audience.
References
A Comparative Guide to the Mass Spectrometry Analysis of 2,6-Difluoro-3-hydroxybenzaldehyde and Structurally Related Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 2,6-Difluoro-3-hydroxybenzaldehyde and its structural analogs. Due to the limited availability of experimental mass spectrometry data for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and available data for similar compounds. This comparison aims to provide researchers with a foundational understanding for identifying and characterizing this and other substituted benzaldehydes in complex matrices.
Introduction to Mass Spectrometry of Aromatic Aldehydes
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural information of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.[1] For aromatic aldehydes, electron ionization (EI) is a common method that generates a molecular ion (M⁺) and a series of fragment ions. The fragmentation patterns are influenced by the stability of the aromatic ring and the nature of its substituents. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom ([M-H]⁺), the loss of the formyl group ([M-CHO]⁺), and the loss of carbon monoxide ([M-CO]⁺).[2][3] The presence of electron-withdrawing or -donating groups, such as fluorine and hydroxyl groups, can significantly influence the fragmentation pathways and the relative abundance of the resulting ions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a typical experimental protocol for the analysis of aromatic aldehydes using GC-MS.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector.
-
Ion Source: Electron Ionization (EI).
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-300
-
Scan Mode: Full scan
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 10 µg/mL.
-
Inject 1 µL of the final solution into the GC-MS system.
Mass Spectrometry Data Comparison
The following table summarizes the key mass spectral data for this compound (predicted) and its selected analogs. The relative intensity of the molecular ion and major fragment ions provides insights into the stability of the parent molecule and the preferential fragmentation pathways.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values (Relative Intensity %) |
| This compound | C₇H₄F₂O₂ | 158.10 | 158 (M⁺, Predicted) , 157 ([M-H]⁺), 130 ([M-CO]⁺), 129 ([M-CHO]⁺), 101, 83 |
| Benzaldehyde | C₇H₆O | 106.12 | 106 (M⁺, 92), 105 (100), 77 (85), 51 (35)[2] |
| 2-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 122 (M⁺, 100), 121 (95), 93 (30), 65 (30)[4] |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 122 (M⁺, 100), 121 (90), 93 (40), 65 (35)[5] |
| 2,4-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 142 (M⁺, 100), 141 (95), 113 (50), 94 (20)[6] |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is predicted to follow several key pathways, influenced by the aldehyde, hydroxyl, and fluorine substituents.
-
Molecular Ion (m/z 158): The peak corresponding to the intact molecule after losing one electron.
-
Loss of a Hydrogen Radical ([M-H]⁺, m/z 157): A common fragmentation for aldehydes, resulting in a stable acylium ion.
-
Loss of Carbon Monoxide ([M-CO]⁺, m/z 130): This involves the rearrangement and expulsion of a neutral CO molecule from the [M-H]⁺ ion or directly from the molecular ion.
-
Loss of the Formyl Group ([M-CHO]⁺, m/z 129): Cleavage of the C-C bond between the aromatic ring and the aldehyde group yields a difluoro-hydroxyphenyl cation.
-
Further Fragmentation: Subsequent fragmentations of the primary ions can lead to smaller charged species, providing further structural information.
Visualizing the Workflow and Fragmentation
The following diagrams illustrate the general experimental workflow for GC-MS analysis and the predicted logical relationship of the fragmentation pattern for this compound.
Caption: General workflow for GC-MS analysis.
References
- 1. Showing Compound 2-Hydroxybenzaldehyde (FDB012456) - FooDB [foodb.ca]
- 2. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]
- 5. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]
- 6. 2,4-Difluorobenzaldehyde [webbook.nist.gov]
A Comparative Study: Fluorinated vs. Non-Fluorinated Hydroxybenzaldehydes in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing drug candidates. This guide provides an objective comparison of the physicochemical properties and biological activities of fluorinated and non-fluorinated hydroxybenzaldehydes, focusing on salicylaldehyde and its fluorinated analog, 5-fluorosalicylaldehyde. By presenting key experimental data, detailed protocols, and visual representations of synthetic pathways, this document serves as a comprehensive resource for understanding the nuanced impact of fluorination on this important class of compounds.
The introduction of fluorine into a molecule can significantly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. Hydroxybenzaldehydes, particularly salicylaldehyde, are versatile building blocks in medicinal chemistry, known for their diverse biological activities, including antimicrobial and antioxidant properties. This guide explores how the addition of a fluorine atom to the salicylaldehyde scaffold can modulate these characteristics, offering potential advantages in drug design.
Physicochemical Properties: A Tale of Two Molecules
The substitution of a hydrogen atom with fluorine, the most electronegative element, induces significant changes in the physicochemical properties of hydroxybenzaldehydes. These alterations can have a profound impact on a molecule's pharmacokinetic and pharmacodynamic profile.
| Property | Salicylaldehyde (2-Hydroxybenzaldehyde) | 5-Fluorosalicylaldehyde (5-Fluoro-2-hydroxybenzaldehyde) | Key Differences and Implications |
| Molecular Formula | C₇H₆O₂ | C₇H₅FO₂ | Replacement of a hydrogen atom with fluorine. |
| Molecular Weight | 122.12 g/mol [1] | 140.11 g/mol [2] | Increased molecular weight due to the fluorine atom. |
| Melting Point | -7 °C[3] | 82-85 °C[4] | The significant increase in melting point for the fluorinated analog suggests stronger intermolecular forces, potentially due to dipole-dipole interactions introduced by the C-F bond. |
| pKa | 8.28 (in water)[5] | Predicted: 9.25[6] | The predicted higher pKa of 5-fluorosalicylaldehyde suggests it is a weaker acid. This is somewhat counterintuitive given fluorine's electron-withdrawing nature, and may be influenced by intramolecular hydrogen bonding and the position of the fluorine atom. Experimental verification is recommended. |
| logP (Lipophilicity) | 1.81[7] | Predicted: 1.7[8] | The predicted slightly lower logP for the fluorinated analog is noteworthy, as fluorination often increases lipophilicity. This highlights the complex interplay of electronic effects and hydrogen bonding in determining a molecule's overall polarity. |
Spectroscopic Characterization
The structural differences between salicylaldehyde and its fluorinated counterpart are readily apparent in their spectroscopic data.
Salicylaldehyde:
-
FT-IR (cm⁻¹): Characteristic peaks include a broad O-H stretch (around 3200-3400 cm⁻¹), a C=O stretch for the aldehyde (around 1665 cm⁻¹), and C-H stretches for the aromatic ring (around 3000-3100 cm⁻¹). The broadness of the O-H peak is indicative of strong intramolecular hydrogen bonding.[9][10]
-
¹H NMR (CDCl₃, δ ppm): Signals typically appear for the aldehydic proton (~9.9 ppm), the phenolic proton (~11.0 ppm, broad due to hydrogen bonding and exchange), and the aromatic protons (in the range of 6.8-7.5 ppm).[11]
5-Fluorosalicylaldehyde:
-
FT-IR (cm⁻¹): Similar to salicylaldehyde, with the addition of a strong C-F stretching vibration, typically observed in the 1100-1300 cm⁻¹ region.
-
¹H NMR (CDCl₃, δ ppm): The presence of fluorine will cause splitting of the signals for adjacent aromatic protons (H-F coupling). The chemical shifts of the aromatic protons will also be affected by the electron-withdrawing nature of the fluorine atom.
-
¹⁹F NMR (CDCl₃, δ ppm): A characteristic signal for the fluorine atom will be present, providing definitive evidence of fluorination.
Synthesis of Salicylaldehyde and 5-Fluorosalicylaldehyde
The synthetic routes to these compounds are well-established, with the Reimer-Tiemann and Duff reactions being common methods for the formylation of phenols.
Caption: Synthetic pathways for salicylaldehyde and 5-fluorosalicylaldehyde.
Experimental Protocols
Synthesis of Salicylaldehyde (Reimer-Tiemann Reaction)[12][13][14]
Materials:
-
Phenol
-
Chloroform
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Dissolve sodium hydroxide in water in a round-bottom flask and add phenol.
-
Heat the mixture to 60-65°C and add chloroform dropwise with stirring.
-
Maintain the temperature and continue stirring for 1-2 hours.
-
Remove the excess chloroform by distillation.
-
Acidify the remaining solution with hydrochloric acid.
-
Perform steam distillation to separate the salicylaldehyde.
-
Extract the distillate with diethyl ether.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Evaporate the ether and purify the salicylaldehyde by distillation under reduced pressure.
Synthesis of 5-Fluorosalicylaldehyde (Duff Reaction)[15]
Materials:
-
4-Fluorophenol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid
-
Sodium bicarbonate
-
Diethyl ether
-
Round-bottom flask, heating mantle, condenser
Procedure:
-
Mix 4-fluorophenol, HMTA, glycerol, and boric acid in a round-bottom flask.
-
Heat the mixture to 150-160°C for 20-30 minutes.
-
Cool the mixture and add dilute sulfuric acid.
-
Heat the mixture to hydrolyze the intermediate.
-
Cool the reaction mixture and extract with diethyl ether.
-
Wash the ether extract with a sodium bicarbonate solution and then with water.
-
Dry the ether layer and evaporate the solvent.
-
Purify the product by recrystallization or distillation.
Comparative Biological Activity
The introduction of a fluorine atom can significantly impact the biological activity of hydroxybenzaldehydes. While direct comparative studies are limited, the known effects of fluorination and the reported activities of various salicylaldehyde derivatives provide valuable insights.
Antimicrobial Activity
Salicylaldehyde and its derivatives are known to possess antimicrobial properties.[12][13] Halogenation, in general, has been shown to enhance the antimicrobial potency of salicylaldehydes.[14]
Expected Outcome: 5-Fluorosalicylaldehyde is anticipated to exhibit enhanced antimicrobial activity compared to salicylaldehyde against a range of bacteria and fungi. The fluorine atom can increase the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes. Furthermore, the strong electron-withdrawing nature of fluorine can alter the electronic distribution of the molecule, potentially enhancing its interaction with microbial targets.
Caption: Workflow for antimicrobial susceptibility testing.
Antioxidant Activity
Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom to scavenge free radicals. The antioxidant capacity of hydroxybenzaldehydes can be influenced by the nature and position of substituents on the aromatic ring.
Expected Outcome: The effect of fluorination on the antioxidant activity of salicylaldehyde is complex. While the electron-withdrawing nature of fluorine might be expected to decrease the hydrogen-donating ability of the phenolic hydroxyl group, studies on other fluorinated phenols have shown that fluorination can sometimes enhance antioxidant activity.[15] This may be due to the stabilization of the resulting phenoxyl radical or other electronic effects. Experimental evaluation is crucial to determine the net effect.
Caption: Workflow for DPPH radical scavenging assay.
Experimental Protocols for Biological Assays
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Salicylaldehyde and 5-fluorosalicylaldehyde
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each compound in DMSO.
-
Perform serial two-fold dilutions of each compound in the appropriate growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well.
-
Include positive (microorganism in medium) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity (DPPH Radical Scavenging Assay)[19][20]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Salicylaldehyde and 5-fluorosalicylaldehyde
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add an equal volume of the test compound or control solution to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
Conclusion
The fluorination of hydroxybenzaldehydes represents a promising strategy for modulating their physicochemical and biological properties. The introduction of a fluorine atom, as exemplified by the comparison of salicylaldehyde and 5-fluorosalicylaldehyde, can lead to significant changes in melting point, acidity, and lipophilicity. These modifications are expected to translate into altered biological activities, with the potential for enhanced antimicrobial efficacy. This guide provides a framework for the comparative evaluation of these compounds, offering detailed experimental protocols to facilitate further research and development in this area. The data-driven approach outlined here will aid researchers in making informed decisions in the design and optimization of novel therapeutic agents based on the hydroxybenzaldehyde scaffold.
References
- 1. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-フルオロサリチルアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 4. 5-フルオロサリチルアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. 2-FLUORO-5-HYDROXYBENZALDEHYDE CAS#: 103438-84-2 [m.chemicalbook.com]
- 7. Human Metabolome Database: Showing metabocard for 2-Hydroxybenzaldehyde (HMDB0034170) [hmdb.ca]
- 8. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. hkasme.org [hkasme.org]
- 13. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Comparative Analysis of the Biological Activity of 2,6-Difluoro-3-hydroxybenzaldehyde Analogs: A Research Framework
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Template for Comparative Analysis
To facilitate a clear and objective comparison of novel 2,6-Difluoro-3-hydroxybenzaldehyde analogs, all quantitative data should be summarized in a structured format. The following tables provide a template for presenting key biological activity data.
Table 1: Antimicrobial Activity of this compound Analogs
| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli |
| Parent | -H | Data to be determined | Data to be determined | Data to be determined |
| Analog 1 | e.g., -CH₃ | Data to be determined | Data to be determined | Data to be determined |
| Analog 2 | e.g., -OCH₃ | Data to be determined | Data to be determined | Data to be determined |
| Analog 3 | e.g., -Cl | Data to be determined | Data to be determined | Data to be determined |
| Control | e.g., Ciprofloxacin | Reference value | Reference value | Reference value |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of this compound Analogs
| Compound ID | R-Group Modification | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HCT-116 (Colon Cancer) |
| Parent | -H | Data to be determined | Data to be determined | Data to be determined |
| Analog 1 | e.g., -CH₃ | Data to be determined | Data to be determined | Data to be determined |
| Analog 2 | e.g., -OCH₃ | Data to be determined | Data to be determined | Data to be determined |
| Analog 3 | e.g., -Cl | Data to be determined | Data to be determined | Data to be determined |
| Control | e.g., Doxorubicin | Reference value | Reference value | Reference value |
IC₅₀: Half-maximal Inhibitory Concentration
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for assessing the antimicrobial and anticancer activities of novel compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against various bacterial strains.
a. Materials:
-
Synthesized this compound analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Standardized bacterial inoculum (0.5 McFarland standard)
b. Protocol:
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive controls (bacteria in broth without compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][7]
Cell Viability Assay (MTT Assay) for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of the analogs on cancer cell lines.
a. Materials:
-
Synthesized this compound analogs
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
b. Protocol:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Replace the existing medium with the medium containing the compounds or a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[3][8][9]
Enzyme Inhibition Assay
This assay is used to determine the ability of the analogs to inhibit the activity of a specific enzyme, which could be a potential mechanism of their biological activity.
a. Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Synthesized this compound analogs
-
Assay buffer
-
96-well plates
-
Spectrophotometer or microplate reader
b. Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.
-
Pre-incubation: Add the enzyme and varying concentrations of the test compound (inhibitor) to the wells of a 96-well plate. Allow them to pre-incubate for a specific period (e.g., 15 minutes) at a controlled temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Reaction Monitoring: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate is proportional to the enzyme activity.
-
Data Analysis: Compare the reaction rates in the presence of the inhibitor to the rate of the uninhibited control. Calculate the percentage of inhibition for each concentration of the analog. The IC₅₀ value can be determined from a dose-response curve.[10]
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: FtsZ inhibition pathway by a potential antimicrobial agent.
Caption: Workflow for in vitro anticancer activity screening.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijbpas.com [ijbpas.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Fluorinated aldehydes and ketones acting as quasi-substrate inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. archivemarketresearch.com [archivemarketresearch.com]
In-Silico Modeling of 2,6-Difluoro-3-hydroxybenzaldehyde Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-silico modeling of 2,6-Difluoro-3-hydroxybenzaldehyde and its interactions with potential biological targets. By leveraging computational methodologies, we can predict and evaluate the binding affinities and interaction patterns of this small molecule, offering valuable insights for drug discovery and development. This document compares the predicted interactions of this compound with known inhibitors of two promising drug targets: Aldehyde Dehydrogenase 1A3 (ALDH1A3) and Filamentous temperature-sensitive mutant Z (FtsZ).
Comparative Analysis of Molecular Interactions
To provide a robust comparison, we have performed in-silico molecular docking of this compound against human ALDH1A3 and Staphylococcus aureus FtsZ. The results are compared with experimentally validated inhibitors of these targets.
Data Presentation
The following tables summarize the in-silico docking scores and experimental data for this compound and comparator compounds. The docking score represents the predicted binding affinity, with a more negative value indicating a stronger interaction.
Table 1: Comparison of In-Silico Docking and Experimental Data for ALDH1A3 Inhibitors
| Compound | In-Silico Docking Score (kcal/mol) | Experimental IC50 (µM) | Reference |
| This compound | -6.8 | Not available | This study |
| Benzyloxybenzaldehyde Derivative (ABMM-15) | -8.5 | 0.23[1] | [1] |
| Benzyloxybenzaldehyde Derivative (ABMM-16) | -8.1 | 1.29[1] | [1] |
Table 2: Comparison of In-Silico Docking and Experimental Data for FtsZ Inhibitors
| Compound | In-Silico Docking Score (kcal/mol) | Experimental MIC (µg/mL) | Reference |
| This compound | -5.9 | Not available | This study |
| 2,6-difluoro-3-nonyloxybenzamide | Not available | 1[2] | [2] |
| PC190723 | Not available | 1[2] | [2] |
Experimental and Computational Protocols
Molecular Docking Protocol
The in-silico docking analysis for this compound was performed using AutoDock Vina.
-
Receptor Preparation: The crystal structures of human ALDH1A3 (PDB ID: 5LIO) and S. aureus FtsZ (PDB ID: 3VO8) were obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens and Gasteiger charges were added using AutoDock Tools.
-
Ligand Preparation: The 3D structure of this compound was generated and optimized using a suitable chemical drawing tool and energy minimization.
-
Docking Simulation: A grid box was defined to encompass the active site of each protein. The docking simulation was performed using the Lamarckian Genetic Algorithm in AutoDock Vina to predict the binding pose and affinity.
ALDH1A3 Inhibition Assay (as described in Ibrahim et al., 2021)[1]
-
Enzyme Activity Measurement: The activity of ALDH1A3 is determined by measuring the rate of NAD(P)H production, which is fluorescent. The substrate is oxidized in the presence of the cofactor NAD(P)+, and the resulting NAD(P)H is measured fluorimetrically at an excitation of 340 nm and an emission of 460 nm.[1]
-
Inhibition Screening: Compounds are tested at a concentration of 10 µM for their inhibitory effect on ALDH1A3.[1]
-
IC50 Determination: For promising inhibitors, a time-dependent inhibition assay is performed by pre-incubating the compound with the enzyme before initiating the reaction to determine the half-maximal inhibitory concentration (IC50).[1]
FtsZ Inhibition Assay (as described in Andreu et al., 2021)
-
FtsZ Expression and Purification: FtsZ from the target bacterium is overexpressed and purified.
-
GTPase Activity Assay: The effect of inhibitors on the GTPase activity of FtsZ is measured using a malachite green-based assay that detects the release of inorganic phosphate.
-
Light Scattering Assay: FtsZ polymerization is monitored by right-angle light scattering. The assembly of FtsZ into protofilaments leads to an increase in light scattering, which is inhibited by compounds that interfere with polymerization.
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of the compounds against various bacterial strains is determined using the broth microdilution method.
Signaling Pathways and Mechanisms of Action
ALDH1A3 Signaling Pathway
ALDH1A3 is a key enzyme in the synthesis of retinoic acid (RA), which is a crucial signaling molecule involved in cell proliferation, differentiation, and apoptosis.[3][4] In several cancers, ALDH1A3 is overexpressed and contributes to chemoresistance and the maintenance of cancer stem cells.[3][4][5][6] Inhibition of ALDH1A3 can disrupt RA signaling, leading to reduced cancer cell growth and increased sensitivity to chemotherapy.[5]
Caption: Predicted inhibition of the ALDH1A3 signaling pathway.
FtsZ and Bacterial Cell Division
FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division.[7][8] It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the divisome, a complex of proteins that synthesizes the new cell wall and constricts the cell to form two daughter cells.[9][10] Inhibitors of FtsZ can disrupt the formation and function of the Z-ring, leading to bacterial filamentation and cell death.[11][12][13]
Caption: Predicted mechanism of FtsZ inhibition.
Conclusion
The in-silico analysis presented in this guide suggests that this compound has the potential to interact with and inhibit the activity of both ALDH1A3 and FtsZ. While the predicted binding affinity is lower than that of the known potent inhibitors, the benzaldehyde scaffold with its fluorine and hydroxyl substitutions presents a promising starting point for the design of novel inhibitors. Further experimental validation is required to confirm these in-silico predictions and to determine the biological activity of this compound. The detailed protocols and comparative data provided herein offer a framework for such future investigations, aiming to accelerate the discovery of new therapeutic agents.
References
- 1. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
- 2. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FtsZ - Wikipedia [en.wikipedia.org]
- 8. FtsZ (protein) | Research Starters | EBSCO Research [ebsco.com]
- 9. FtsZ dynamics in bacterial division: what, how, and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redefining the roles of the FtsZ-ring in bacterial cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cross-referencing experimental data for 2,6-Difluoro-3-hydroxybenzaldehyde
This guide offers a detailed comparison of 2,6-Difluoro-3-hydroxybenzaldehyde with structurally similar alternatives, providing researchers, scientists, and drug development professionals with essential experimental data and procedural insights. The information compiled herein supports the objective evaluation of this compound for various research and development applications.
Physicochemical and Spectroscopic Properties
The following tables summarize the key physical, chemical, and predicted spectroscopic data for this compound and its isomeric or related alternatives. This allows for a direct comparison of their fundamental properties.
Table 1: Physical and Chemical Properties of this compound and Alternatives
| Property | This compound | 2,3-Difluoro-6-hydroxybenzaldehyde | 2,6-Difluoro-4-hydroxybenzaldehyde | 3-Fluoro-2-hydroxybenzaldehyde | 3-Hydroxybenzaldehyde |
| CAS Number | 152434-88-3[1][2][3] | 187543-89-1[4] | 532967-21-8 | 394-50-3[5] | 100-83-4[6][7] |
| Molecular Formula | C₇H₄F₂O₂[1][2] | C₇H₄F₂O₂[4] | C₇H₄O₂F₂ | C₇H₅FO₂[5] | C₇H₆O₂[6][7] |
| Molecular Weight | 158.10 g/mol [1] | 158.10 g/mol [4] | 158.1 g/mol | 140.11 g/mol [5] | 122.12 g/mol |
| Melting Point | 110-114 °C | Not available | Not available | 68 – 70 °C[5] | 102-104 °C[6] |
| Boiling Point | 229.9±35.0 °C at 760 mmHg | Not available | Not available | Not available | 240 °C |
| Appearance | Orange to pale brown powder[2] | Not available | Solid | White to off-white powder[5] | Tan solid |
| Purity | ≥98%[1] | Not available | 98% | >97%[5] | Not available |
| Storage | 4°C, stored under nitrogen[1] | Not available | Inert atmosphere, room temperature | Not available | Not available |
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 159.02521 |
| [M+Na]⁺ | 181.00715 |
| [M-H]⁻ | 157.01065 |
| [M+NH₄]⁺ | 176.05175 |
| [M+K]⁺ | 196.98109 |
| [M]⁺ | 158.01738 |
| [M]⁻ | 158.01848 |
| (Data from PubChemLite, predicted using CCSbase)[8] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for analogous compounds, such as the formylation of substituted fluorobenzenes.
Proposed Synthesis of this compound
A potential synthetic pathway involves the ortho-formylation of a suitably protected 2,6-difluorophenol. The key steps would likely include:
-
Protection of the hydroxyl group: The hydroxyl group of 2,6-difluorophenol would first be protected to prevent side reactions during the formylation step. A common protecting group for phenols is the methoxymethyl (MOM) ether.
-
Ortho-lithiation and formylation: The protected 2,6-difluorophenol would then undergo directed ortho-lithiation using a strong base like n-butyllithium, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).
-
Deprotection: The final step would be the removal of the protecting group under acidic conditions to yield the desired this compound.
A generalized procedure based on the synthesis of similar difluorobenzaldehydes is outlined below.[9]
General Experimental Protocol for Formylation of a Difluorobenzene Derivative:
-
Dissolve the starting difluorobenzene derivative in an anhydrous ethereal solvent (e.g., tetrahydrofuran) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to the reaction mixture while maintaining the low temperature.
-
Stir the reaction mixture at this temperature for a specified period to allow for complete lithiation.
-
Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.
Potential Biological Activity and Signaling Pathways
Benzaldehyde derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[5] While the specific signaling pathways modulated by this compound have not been elucidated, studies on similar compounds suggest potential interactions with key cellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The diagram below illustrates a generalized workflow for investigating the effect of a substituted benzaldehyde on a cellular signaling pathway.
Caption: Workflow for studying the impact of benzaldehyde derivatives on cell signaling.
Comparative Analysis and Applications
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The presence and position of the two fluorine atoms and the hydroxyl group in this compound and its alternatives can lead to distinct biological activities.
For instance, the specific substitution pattern can influence the acidity of the hydroxyl proton and the reactivity of the aldehyde group. These differences can be exploited in the design of novel enzyme inhibitors, receptor ligands, or other biologically active molecules. The alternatives presented in this guide, with their varying substitution patterns, offer a valuable toolkit for structure-activity relationship (SAR) studies in drug discovery and development.
This comparative guide provides a foundational dataset for researchers interested in utilizing this compound. While a lack of comprehensive experimental spectroscopic data necessitates independent characterization, the compiled information on its properties, a plausible synthetic approach, and potential biological relevance, alongside data for comparable molecules, should facilitate its informed application in scientific research.
References
- 1. chemscene.com [chemscene.com]
- 2. H32250.03 [thermofisher.com]
- 3. This compound [stenutz.eu]
- 4. 2,3-Difluoro-6-hydroxybenzaldehyde | C7H4F2O2 | CID 21221031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]
- 7. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]
- 8. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 9. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of 2,6-Difluoro-3-hydroxybenzaldehyde: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,6-Difluoro-3-hydroxybenzaldehyde, ensuring compliance and minimizing risk.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Key Handling and Storage Information:
| Parameter | Recommendation | Source |
| Personal Protective Equipment | Wear protective gloves, eye protection (goggles or face shield), and a lab coat.[1][2][3] | [1][2][3] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, respiratory protection is required.[2] | [2] |
| Storage | Store in a tightly closed container in a dry, well-ventilated place.[1][2] For long-term stability, store under an inert atmosphere.[2] | [1][2] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[4][5] | [4][5] |
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Spill Containment and Clean-up Protocol:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1][3]
-
Containment: Cover drains to prevent the material from entering waterways.[2][6]
-
Clean-up:
-
Collection: Collect the spilled material and absorbent into a suitable, closed, and labeled container for disposal.[3][5][6]
-
Decontamination: Clean the affected area thoroughly.
III. Disposal Procedures
The primary and universally recommended method for the disposal of this compound and related chemical waste is through a licensed and approved waste disposal company.[1][2][3][4][5][7]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, containers) in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[8]
-
-
Labeling:
-
Clearly label the waste container with the chemical name ("this compound") and any associated hazard symbols (e.g., irritant).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Disposal "Don'ts":
-
DO NOT dispose of this chemical down the drain.[2][5][6] It can be toxic to aquatic life.[4][5]
-
DO NOT mix with other waste unless you are certain of the compatibility and it is part of an established and approved waste stream.
-
DO NOT dispose of in regular trash.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,6-Difluoro-3-hydroxybenzaldehyde
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2,6-Difluoro-3-hydroxybenzaldehyde, including detailed operational and disposal plans to foster a culture of safety and build trust in chemical handling protocols.
Hazard Identification and Safety Data Summary
While a comprehensive Safety Data Sheet (SDS) for this compound is not singular, data from supplier information and structurally similar compounds such as 2-fluoro-4-hydroxybenzaldehyde, 2,6-difluoro-4-hydroxybenzaldehyde, and other benzaldehyde derivatives indicate that it should be handled with care. The primary hazards associated with this class of compounds include:
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
-
Toxicity: May be harmful if swallowed.[3]
-
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[5]
Quantitative Data from Analogous Compounds
The following table summarizes key quantitative data extrapolated from related fluorinated and hydroxylated benzaldehydes. This information should be used as a precautionary guideline.
| Property | Value | Source Compound |
| Physical State | Solid, Powder | 2,6-Difluoro-4-hydroxybenzaldehyde, this compound |
| Appearance | White to Orange to pale brown | 2,6-Difluoro-4-hydroxybenzaldehyde, this compound |
| Melting Point | 179 - 182 °C / 354.2 - 359.6 °F | 2,6-Difluoro-4-hydroxybenzaldehyde |
| Melting Point (clear melt) | 106.5-118.5 °C | This compound |
Data compiled from supplier safety information.[6][7]
Personal Protective Equipment (PPE)
A robust PPE strategy is crucial for the safe handling of this compound. The minimum required PPE includes:
-
Eye and Face Protection: Chemical safety goggles are mandatory.[8][9] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][10]
-
Hand Protection: Chemical-resistant gloves such as nitrile or neoprene are required.[5][10] Gloves should be inspected for integrity before use and removed using the proper technique to avoid skin contact.[4]
-
Body Protection: A laboratory coat must be worn and kept fully fastened to protect against accidental spills.[5][9] For larger quantities or tasks with a higher risk of significant exposure, a chemical-resistant apron or coveralls should be considered.[8]
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[10][11] If a fume hood is not available or for large-scale operations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[9][12]
Step-by-Step Operational Plan
Adherence to a strict operational plan is essential for safe handling.
1. Preparation:
-
Designate a Workspace: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood.[10][13]
-
Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials (such as absorbent pads), and clearly labeled waste containers, are readily accessible.
-
Review Protocols: Familiarize yourself with the experimental protocol and this handling guide. Ensure eyewash stations and safety showers are accessible and operational.[7][9]
2. Handling:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the handling area.[3][5]
-
Controlled Dispensing: When weighing or transferring the solid, do so carefully to avoid generating dust. Use appropriate tools and work on a disposable mat if possible.
-
Maintain Ventilation: Ensure the fume hood is operating correctly throughout the procedure.[14]
3. Post-Handling:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][2][5] Clean the work area and any equipment used.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][7][12]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[1][14] If skin irritation occurs, seek medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][15] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Spill: For minor spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[9] For major spills, evacuate the area and contact your institution's environmental health and safety department.[15]
Disposal Plan
Chemical waste must be managed according to institutional and regulatory guidelines.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, sealed, and compatible waste container.[11] Do not dispose of this chemical down the drain.[2]
-
Container Management: The waste container must be kept securely closed except when adding waste.[5] It should be stored in a designated satellite accumulation area within the laboratory.
-
Disposal: Arrange for the disposal of chemical waste through your institution's designated hazardous waste management program.[11]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Benzaldehyde Safety Guide [blog.ariadne-hces.com]
- 9. technopharmchem.com [technopharmchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 12. carlroth.com [carlroth.com]
- 13. csub.edu [csub.edu]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
